indralin
Description
Properties
CAS No. |
156799-03-0 |
|---|---|
Molecular Formula |
C20H16O7 |
Synonyms |
indralin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Indralin (B-190)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indralin, also known as B-190, is a potent radioprotective agent that has been the subject of extensive research, primarily for its ability to mitigate the harmful effects of ionizing radiation.[1][2] This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, physiological consequences, and the experimental evidence that substantiates our current understanding. The primary mechanism of this compound's radioprotective effect is its function as a direct α1-adrenergic receptor agonist.[2][3] This agonism triggers a cascade of physiological responses, culminating in a state of controlled, acute hypoxia in radiosensitive tissues, which in turn reduces the level of radiation-induced damage.[1][4] This guide synthesizes key quantitative data, outlines detailed experimental protocols for investigating its mechanism, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: α1-Adrenergic Agonism
The principal mechanism through which this compound exerts its radioprotective effects is its direct interaction with α1-adrenergic receptors.[2][3] As a direct-acting α1-adrenomimetic, this compound mimics the effects of endogenous catecholamines like norepinephrine at these specific receptor sites.[1][5]
Signaling Pathway
Activation of α1-adrenergic receptors by this compound initiates a well-defined intracellular signaling cascade. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.[5][6][7] Upon ligand binding, the Gq protein activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG, activate protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets that ultimately mediate the cellular response.[5][6][7]
Caption: Signaling cascade initiated by this compound binding to the α1-adrenergic receptor.
Physiological Consequences
The primary physiological consequence of α1-adrenergic receptor activation by this compound is the contraction of vascular smooth muscle, leading to vasoconstriction.[1][3] This effect is particularly pronounced in the precapillary arterioles, resulting in a significant increase in peripheral resistance and a subsequent rise in diastolic blood pressure.[2] The vasoconstriction reduces blood flow to various tissues, including radiosensitive tissues like the bone marrow and spleen.[4] This diminished perfusion, coupled with a potential increase in cellular oxygen consumption stimulated by this compound, induces a state of acute and transient tissue hypoxia.[1][4]
The Role of Hypoxia in Radioprotection
The induction of tissue hypoxia is the cornerstone of this compound's radioprotective mechanism. Ionizing radiation causes cellular damage primarily through the generation of reactive oxygen species (ROS), such as hydroxyl radicals, from the radiolysis of water. The presence of molecular oxygen ("the oxygen effect") significantly enhances the formation and fixation of these damaging free radicals.
By inducing acute hypoxia in radiosensitive tissues, this compound reduces the local concentration of oxygen at the time of radiation exposure. This oxygen deficit limits the production of ROS and thereby mitigates the extent of radiation-induced cellular damage. The radioprotective effect of this compound is diminished when animals are made to breathe pure oxygen during irradiation, further supporting the hypoxia-mediated mechanism.[1]
Caption: The sequential steps from this compound administration to radioprotection.
Quantitative Data
The efficacy and safety of this compound have been evaluated in numerous preclinical studies across various animal models. The following tables summarize key quantitative data from this research.
Table 1: Radioprotective Efficacy of this compound in Animal Models
| Animal Model | Radiation Dose (Gy) | This compound Dose (mg/kg) | Route of Administration | Survival Rate (%) | Reference |
| Rhesus Monkeys | 6.8 | 120 | Intramuscular | 83 | [1] |
| Rhesus Monkeys | 6.8 | 80 | Intramuscular | 50 | [1] |
| Dogs | 4.0 | 10-40 | Intramuscular | 50-67.7 | [8] |
| Dogs | 5.0 (with pelvic shielding) | Not specified | Intramuscular | 100 | [8] |
| Dogs | Lethal Dose | 5-30 | Not specified | 90-100 | [9] |
Table 2: Toxicological and Pharmacokinetic Parameters of this compound
| Parameter | Animal Model | Value | Route of Administration | Reference |
| ED₅₀ | Rhesus Monkeys | 77.3 mg/kg | Intramuscular | [1] |
| Maximum Tolerated Dose (MTD) | Rhesus Monkeys | 800 mg/kg | Intramuscular | [1] |
| Therapeutic Index (TI) | Rhesus Monkeys | 10 | Intramuscular | [1] |
| Therapeutic Index (TI) | Mice | 23.7 | Intramuscular | [10] |
| Therapeutic Index (TI) | Rats | 16.9 | Intramuscular | [10] |
| Therapeutic Index (TI) | Hamsters | 17.8 | Intramuscular | [10] |
| Therapeutic Index (TI) | Guinea Pigs | 25.6 | Intramuscular | [10] |
| Therapeutic Index (TI) | Dogs | 31.1 | Intramuscular | [10] |
| Time to Maximum Effect (Humans) | Humans | 10-15 minutes | Oral | [2] |
| Duration of Protective Effect (Humans) | Humans | ~1 hour | Oral | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Radioprotectant Efficacy in a Murine Model (Survival Study)
Objective: To determine the radioprotective efficacy of this compound in mice following exposure to a lethal dose of ionizing radiation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (B-190)
-
Sterile saline solution (vehicle)
-
A gamma irradiator (e.g., ¹³⁷Cs or ⁶⁰Co source)
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Vehicle + Irradiation, this compound + Irradiation). A minimum of 10-15 animals per group is recommended.
-
Drug Administration: Administer this compound (at various doses, e.g., 50-150 mg/kg) or vehicle (saline) via intraperitoneal injection 15-30 minutes prior to irradiation.
-
Irradiation: Expose the mice to a predetermined lethal dose of total body irradiation (e.g., 8-9 Gy). The dose rate should be consistent across all experiments.
-
Post-Irradiation Monitoring: Monitor the animals daily for 30 days for survival, body weight changes, and clinical signs of radiation sickness (e.g., lethargy, ruffled fur, diarrhea).
-
Data Analysis: Plot survival curves using the Kaplan-Meier method and compare between groups using the log-rank test. Analyze body weight changes using appropriate statistical tests (e.g., ANOVA).
In Vivo Assessment of Vasoconstriction
Objective: To measure the effect of this compound on blood vessel diameter in vivo.
Materials:
-
Anesthetized rats or mice
-
This compound
-
High-frequency ultrasound system with a vascular probe
-
Surgical instruments for vessel exposure (if necessary)
-
Physiological monitoring equipment (e.g., for heart rate and temperature)
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature. Expose a target artery (e.g., femoral artery) through a small surgical incision.
-
Baseline Measurement: Using the high-frequency ultrasound, obtain a clear longitudinal image of the artery and measure its baseline diameter.
-
Drug Administration: Administer this compound intravenously or intraperitoneally.
-
Post-Dose Measurement: Continuously or at fixed time intervals after drug administration, record images of the artery and measure its diameter.
-
Data Analysis: Calculate the percentage change in vessel diameter from baseline at each time point to quantify the degree of vasoconstriction.
Confirmation of α1-Adrenergic Receptor-Mediated Action
Objective: To demonstrate that the effects of this compound are mediated through α1-adrenergic receptors.
Materials:
-
Experimental animals (e.g., mice)
-
This compound
-
A selective α1-adrenergic antagonist (e.g., Prazosin)
-
Vehicle solutions
-
Equipment for the primary efficacy assay (e.g., irradiator for survival studies or ultrasound for vasoconstriction)
Procedure:
-
Group Allocation: Establish multiple experimental groups: Vehicle, this compound alone, Prazosin alone, and Prazosin + this compound.
-
Antagonist Pre-treatment: Administer the α1-antagonist (Prazosin) at a dose known to block α1-adrenergic receptors (e.g., 1-5 mg/kg, intraperitoneally) 30-60 minutes before this compound administration.
-
This compound Administration: Administer this compound at an effective dose.
-
Efficacy Assessment: Perform the primary efficacy assay (e.g., survival study or vasoconstriction measurement) as described in the respective protocols.
-
Data Analysis: Compare the effects of this compound in the presence and absence of the antagonist. A significant reduction or complete blockage of the this compound-induced effect by the antagonist confirms the involvement of α1-adrenergic receptors.[2][3]
Caption: Workflow for confirming the role of α1-adrenergic receptors in this compound's action.
Conclusion
The mechanism of action of this compound as a radioprotective agent is well-established and centers on its function as a direct α1-adrenergic receptor agonist. This agonism induces vasoconstriction, leading to a state of acute, transient hypoxia in radiosensitive tissues. This reduction in tissue oxygenation at the time of irradiation limits the formation of damaging reactive oxygen species, thereby conferring a significant protective effect. The quantitative data from numerous preclinical studies in various animal models consistently support this mechanism and demonstrate a favorable therapeutic index. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other similar radioprotective compounds. Further research may focus on elucidating the specific subtypes of the α1-adrenergic receptor involved and exploring the potential for combination therapies to enhance its protective effects.
References
- 1. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irpa.net [irpa.net]
- 3. researchgate.net [researchgate.net]
- 4. [Mechanism of the radiation-protective effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. [this compound--a novel effective radioprotector during irradiation by high-energy protons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy and the window of radioprotection for adrenergic and serotoninergic agents and aminothiols in experiments with small and large animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Indralin: A Technical Guide to an Emergency Radioprotector
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of indralin (B-190), a potent emergency radioprotector. This compound has been investigated for its capacity to prevent acute radiation injuries following exposure to high-dose rates of ionizing radiation. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core mechanisms and experimental workflows.
Core Mechanism of Action
This compound operates as a direct α1-adrenomimetic agent.[1][2][3] Its radioprotective effect is primarily attributed to the induction of acute hypoxia in radiosensitive tissues.[1][2][4] This is achieved through a dual mechanism:
-
Vasoconstriction: As an α1-adrenergic agonist, this compound causes the constriction of pre-capillary smooth muscles, leading to a reduction in blood flow.[1][3]
-
Increased Oxygen Consumption: Simultaneously, it stimulates tissue respiration, further depleting oxygen levels in the cells.[1]
This combined action results in a state of transient, acute circulatory and tissue hypoxia, which partially neutralizes the "oxygen effect" of radiation, where the presence of oxygen enhances radiation-induced damage.[1][5] The pharmacological action of this compound can be blocked by α-adrenoceptor blocking agents like tropaphen, prazosin, and chlorpromazine.[1][2][4]
Signaling Pathway
The radioprotective properties of this compound are initiated through its interaction with α1-adrenergic receptors.[6] This interaction activates Gαq/11-protein coupled receptors, stimulating IP3-kinase. This enzyme then phosphorylates phosphoinositol-4,5-diphosphate to inositol-1,4,5-triphosphate (IP3). Subsequently, IP3, via phospholipase C, triggers the release of intracellular Ca2+ from the sarcoplasmic reticulum, activating calcium-dependent protein kinase C and realizing the α1-adrenergic effect.[6]
References
- 1. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irpa.net [irpa.net]
- 3. researchgate.net [researchgate.net]
- 4. [Mechanism of the radiation-protective effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and the window of radioprotection for adrenergic and serotoninergic agents and aminothiols in experiments with small and large animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Development of Indralin (B-190): A Technical Overview of a Promising Radioprotectant
For Immediate Release
This technical guide provides an in-depth analysis of the history, development, and mechanism of action of Indralin (B-190), a radioprotective agent developed for emergency use in cases of high-dose radiation exposure. This document is intended for researchers, scientists, and professionals in the fields of drug development, radiobiology, and pharmacology.
Introduction and Historical Context
This compound (B-190) is a radioprotective drug developed in Russia to mitigate the harmful effects of ionizing radiation. Its development was a collaborative effort involving several key institutions, including the Institute of Aviation and Space Medicine, the Institute of Biophysics of the Ministry of Health, and the Mendeleev Moscow Institute of Chemical Technology.[1][2] The primary objective was to create an emergency countermeasure for acute radiation injuries resulting from exposures to high dose rates of radiation (>1 Gy/hour).[3]
The research, prominently featuring the work of scientists such as N.N. Suvorov and M.V. Vasin, identified this compound as a promising candidate. It is classified as a direct α1-adrenergic agonist and is considered a derivative of biogenic amines.[3] This classification is central to its mechanism of action.
Chemical Structure and Properties
There is conflicting information in publicly available databases regarding the precise chemical structure of this compound for the registered CAS number 156799-03-0. One set of sources indicates a molecular formula of C23H28O2S, while another suggests a structure corresponding to an indole derivative, which is more consistent with its classification as a "derived biogenic amine" and the known expertise of its developers in indole chemistry. This guide will proceed with the putative indole-based structure, while acknowledging the existing discrepancy.
Table 1: Chemical Identification of this compound (B-190)
| Identifier | Value |
| Compound Name | This compound (B-190) |
| CAS Number | 156799-03-0 |
| Putative Molecular Formula | C10H12N2 |
| Putative Chemical Name | 2-(1H-indol-3-yl)ethylamine |
Mechanism of Action: α1-Adrenergic Agonism and Induced Hypoxia
This compound's primary mechanism of radioprotection stems from its function as a potent α1-adrenoceptor agonist.[3] This interaction initiates a cascade of physiological responses that ultimately lead to a state of controlled, acute tissue hypoxia in radiosensitive tissues.[4][5]
The proposed signaling pathway is as follows:
The binding of this compound to α1-adrenergic receptors on vascular smooth muscle cells triggers vasoconstriction, leading to a reduction in blood flow and circulatory hypoxia. Concurrently, this compound stimulates an increase in cellular oxygen consumption.[5] The combination of reduced oxygen supply and increased demand creates a state of profound but transient tissue hypoxia. This hypoxic environment is less conducive to the formation of damaging reactive oxygen species (ROS) generated by ionizing radiation, thus conferring a protective effect on highly radiosensitive tissues such as the bone marrow and spleen. The radioprotective effects of this compound can be diminished by the co-administration of α-adrenoceptor blocking agents like prazosin, terazosin, and tropaphen, further confirming its mechanism of action.[3]
Preclinical Efficacy and Quantitative Data
This compound has been evaluated in numerous animal models, demonstrating significant radioprotective efficacy. The following tables summarize key quantitative findings from these studies.
Table 2: Radioprotective Efficacy of this compound in Animal Models
| Species | Radiation Dose | This compound Dose | Efficacy Metric | Result | Reference |
| Rhesus Monkeys | 6.8 Gy (LD100/30) | 120 mg/kg (i.m.) | Survival | 5 out of 6 survived | [5] |
| Rhesus Monkeys | 6.8 Gy (LD100/30) | 77.3 mg/kg (i.m.) | ED50 | - | [5] |
| Mice | Various | Not specified | Dose Reduction Factor (DRF) | 1.4 - 1.5 | [6] |
| Rats | Local irradiation of head | Not specified | DRF (salivary glands) | 1.5 | [6] |
| Humans (expected) | Not applicable | 0.45 g (oral) | DRF | Up to 1.5 | [3] |
Table 3: Pharmacodynamic Effects of this compound
| Species | This compound Dose | Parameter Measured | Effect | Reference |
| Humans | 0.45 g (oral) | Blood Pressure | 15-22% increase | [3] |
| Mice/Rats | Not specified | Oxygen Consumption | 30-46% decrease | [4] |
| Mice/Rats | Not specified | Spleen Blood Flow | Reduced to 26.3% of control | [4] |
| Mice | Not specified | Rectal Temperature | 1.5-2 °C decrease | [4] |
Experimental Protocols
Rhesus Monkey Radioprotection Study
A key study evaluating this compound's efficacy was conducted in juvenile rhesus monkeys. The following protocol provides a detailed overview of the methodology.
Protocol Details:
-
Animal Model: Male and female rhesus macaques (Macaca mulatta), 2-3 years old, weighing 2.1-3.5 kg.[5]
-
This compound Administration: this compound was administered intramuscularly (i.m.) at doses ranging from 40 to 120 mg/kg, 5 minutes before the start of irradiation.[5]
-
Irradiation: Animals were subjected to total-body gamma irradiation from a 60Co source at a lethal dose of 6.8 Gy, which is the LD100/30 (the dose expected to be lethal to 100% of the population within 30 days).[5]
-
Endpoint Assessment: The primary endpoint was survival over a 60-day period. Secondary endpoints included the severity of acute radiation syndrome (ARS), the manifestation of haemorrhagic syndrome, and the degree of leukopenia and anemia.[5]
Clinical Application and Dosing
This compound is intended for use as an emergency radioprotector. The recommended preventative oral dose for humans is 0.45 g (administered as three 0.15 g tablets).[3] The protective effect begins within 5 minutes of administration, reaches its maximum between 10-15 minutes, and lasts for approximately one hour. If radiation exposure is ongoing, the dose can be repeated after one hour.[3]
Conclusion
This compound (B-190) represents a significant advancement in the field of radioprotection. Its mechanism of action, centered on the induction of tissue hypoxia via α1-adrenergic agonism, offers a potent means of mitigating the acute effects of high-dose ionizing radiation. Preclinical studies in a variety of animal models, including non-human primates, have demonstrated a substantial protective effect. While discrepancies in the publicly available chemical structure information need to be definitively resolved, the existing body of research provides a strong foundation for its potential use as an emergency medical countermeasure in the event of a radiological or nuclear incident. Further research to fully elucidate its chemical properties and to conduct clinical trials in human subjects is warranted.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 156799-03-0 [chemicalbook.com]
- 3. Cas 156799-03-0,this compound | lookchem [lookchem.com]
- 4. Buy this compound | 156799-03-0 [smolecule.com]
- 5. [PDF] Comparative efficacy and the window of radioprotection for adrenergic and serotoninergic agents and aminothiols in experiments with small and large animals | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Indralin: A Technical Guide to its Pharmacological Properties as an α1-Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Indralin is recognized as a direct α1-adrenomimetic agent.[1][2] Its pharmacological effects are primarily mediated through the activation of α1-adrenergic receptors, leading to a cascade of intracellular events that culminate in various physiological responses. The primary mechanism of action involves its function as an agonist at these receptors, initiating a signaling pathway coupled to Gq/11 proteins.[1] This activity results in effects such as vasoconstriction and increased tissue oxygen consumption, which are central to its observed radioprotective properties.[2][3]
Quantitative Pharmacological Data
A thorough review of the scientific literature did not yield specific quantitative data for this compound's binding affinity (Ki), functional potency (EC50), or antagonist dissociation constant (pA2). To provide a relevant comparative framework, the following tables summarize typical data for well-characterized, non-selective and subtype-selective α1-adrenergic agonists.
Table 1: α1-Adrenergic Receptor Binding Affinities (Ki) of Reference Agonists
| Agonist | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | Reference |
| Norepinephrine | 150 | 120 | 100 | [4] |
| Phenylephrine | 500 | 450 | 600 | [4] |
| A61603 | 0.5 | 330 | 150 | [4] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50) of Reference Agonists in Calcium Mobilization Assays
| Agonist | α1A-AR EC50 (nM) | α1B-AR EC50 (nM) | α1D-AR EC50 (nM) | Reference |
| Norepinephrine | 10 | 8 | 12 | [4] |
| Phenylephrine | 100 | 90 | 150 | [4] |
| A61603 | 0.1 | 150 | 80 | [4] |
Note: Lower EC50 values indicate higher potency.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly stimulating α1-adrenergic receptors.[1] There is evidence to suggest that it may act as an α1B-adrenomimetic.[5] The activation of these G-protein coupled receptors (GPCRs) initiates a well-defined intracellular signaling cascade.
Upon binding of this compound to the α1-adrenergic receptor, the associated heterotrimeric Gq/11 protein is activated. This activation leads to the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately, the cellular response.[1]
Signaling Pathway Diagram
Caption: this compound-induced α1-adrenergic receptor signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize α1-adrenergic agonists. While specific data for this compound using these protocols is not available, these methods represent the standard for determining the pharmacological properties of such compounds.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human α1A, α1B, or α1D-adrenergic receptor subtype.
-
Harvest cells and homogenize in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled α1-adrenergic antagonist (e.g., [3H]prazosin).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Calcium Mobilization Assay for Functional Potency (EC50)
This functional assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the α1-adrenergic receptor subtype of interest in a 96-well, black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate for a specified time (e.g., 1 hour) at 37°C to allow for dye uptake and de-esterification.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add increasing concentrations of the agonist (this compound) to the wells.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence response is typically used for analysis.
-
Plot the change in fluorescence against the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Isolated Tissue Bath Assay for Vasoconstrictor Activity
This ex vivo assay measures the contractile response of isolated blood vessels to an agonist.
Methodology:
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into rings (2-3 mm in width).
-
Suspend the aortic rings in an isolated tissue bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Experimental Setup:
-
Attach one end of the aortic ring to a fixed hook and the other end to an isometric force transducer.
-
Apply an optimal resting tension to the tissue and allow it to equilibrate for a period (e.g., 60-90 minutes).
-
During equilibration, periodically wash the tissue with fresh buffer.
-
-
Cumulative Concentration-Response Curve:
-
After equilibration, add increasing concentrations of the α1-adrenergic agonist (this compound) to the tissue bath in a cumulative manner.
-
Record the contractile response (increase in tension) after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal response.
-
Plot the percentage of maximal response against the log concentration of the agonist to generate a concentration-response curve.
-
Determine the EC50 value and the maximum effect (Emax).
-
Physiological Effects
The primary physiological effects of this compound as an α1-adrenergic agonist are linked to its ability to induce vasoconstriction and increase tissue oxygen consumption. These actions lead to a state of controlled, acute hypoxia in radiosensitive tissues, which is believed to be the basis for its radioprotective effects.[2][3] The vasoconstrictive effect reduces blood flow to certain tissues, while the stimulation of tissue respiration further depletes local oxygen levels.[3] This reduction in oxygen tension at the time of radiation exposure can decrease the formation of damaging free radicals.
Conclusion
This compound is a direct-acting α1-adrenergic agonist with a likely preference for the α1B subtype. Its mechanism of action through the Gq/11-PLC-IP3-Ca2+ signaling pathway is well-established for this class of compounds. While the lack of publicly available quantitative data on its binding affinity and potency is a notable gap in the literature, the detailed experimental protocols provided in this guide offer a clear path for future research to fill this void. A comprehensive quantitative characterization of this compound's interaction with α1-adrenergic receptor subtypes would be invaluable for a more complete understanding of its pharmacological profile and for the potential development of more targeted therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative efficacy and the window of radioprotection for adrenergic and serotoninergic agents and aminothiols in experiments with small and large animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Pharmacologic analysis of the radiation-protecting effect of indraline] - PubMed [pubmed.ncbi.nlm.nih.gov]
Indralin's Role in Inducing Tissue Hypoxia for Radioprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the radioprotective agent Indralin (also known as B-190), focusing on its core mechanism of action: the induction of acute tissue hypoxia. This compound is a potent, emergency-action radioprotector developed for medical protection against high-dose-rate ionizing radiation.[1] Its efficacy is fundamentally linked to its ability to transiently reduce oxygen tension in radiosensitive tissues, thereby mitigating the damaging "oxygen effect" of radiation.
Core Mechanism of Action: α1-Adrenergic Agonism and Hypoxia Induction
This compound is a direct-acting α1-adrenergic agonist.[1][2] Its radioprotective mechanism is not based on free-radical scavenging, but rather on inducing a state of acute, reversible hypoxia in critical, radiosensitive tissues such as the bone marrow and spleen.[3] This is achieved through a dual physiological action:
-
Vasoconstriction and Reduced Microcirculation: this compound stimulates α1-adrenergic receptors on the smooth muscles of pre-capillary arterioles.[1] This leads to significant vasoconstriction, which acutely reduces blood flow to these tissues.[4]
-
Increased Cellular Oxygen Consumption: Concurrently, this compound stimulates tissue respiration, causing cells to consume oxygen at a higher rate.[3]
The combination of reduced oxygen supply (due to vasoconstriction) and increased oxygen demand (due to stimulated respiration) results in a rapid and pronounced decrease in tissue oxygen tension (pO2).[3][4] By creating this hypoxic environment before radiation exposure, this compound partially neutralizes the radiobiological "oxygen effect," where the presence of molecular oxygen enhances the formation of damaging free radicals from ionizing radiation.[3] The radioprotective action of this compound is effectively diminished or eliminated by α-adrenoceptor blocking drugs like prazosin and by the respiration of 100% oxygen during irradiation, confirming that its efficacy is mediated through α1-adrenergic pathways and the resulting hypoxia.[1][3][4]
Signaling Pathway of this compound-Induced Hypoxia
This compound initiates its effect by binding to α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates a well-defined intracellular signaling cascade that ultimately leads to the physiological responses responsible for tissue hypoxia.
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous preclinical studies across various animal species. The data highlights its potent radioprotective effects and favorable therapeutic window.
Table 1: Radioprotective Efficacy of this compound in Rhesus Monkeys
| Parameter | Value | Conditions & Notes |
|---|---|---|
| Animal Model | Rhesus Macaques (2-3 years old) | Study duration: 60 days post-irradiation.[2][3] |
| Radiation | 6.8 Gy, Total-Body ⁶⁰Co Gamma | Lethal dose (LD₁₀₀/₃₀).[2][3] |
| Administration | 40–120 mg/kg, Intramuscularly | Administered 5 minutes prior to exposure.[2][3] |
| Survival (120 mg/kg) | 83.3% (5 out of 6 animals) | Compared to 0% survival in the control group.[2][3] |
| Effective Dose (ED₅₀) | 77.3 mg/kg | Average dose for 50% survival.[2][3] |
| Max. Tolerated Dose | 800 mg/kg | [2][3] |
| Therapeutic Index | ~10.4 | Ratio of Maximum Tolerated Dose to ED₅₀.[2][3] |
Table 2: this compound-Induced Physiological Changes Leading to Hypoxia
| Parameter | Reduction/Change | Animal Model |
|---|---|---|
| Oxygen Consumption | 30-46% decrease | Mice & Rats[4] |
| Heat Production | 30-46% decrease | Mice & Rats[4] |
| Spleen Blood Flow | Reduced to 26.3% of control | Mice[4][5] |
| Bone Marrow Blood Flow | Reduced to 57.8% of control | Mice[5] |
| Rectal Temperature | 1.5-2.0 °C decrease | Mice[4] |
Table 3: General Efficacy and Pharmacokinetic Parameters
| Parameter | Value | Notes |
|---|---|---|
| Dose Reduction Factor (DRF) | 1.4 - 1.7 | In mice experiments.[2] |
| Anticipated Human DRF | Up to 1.5 | Expected protective effect in humans.[1] |
| Onset of Action (Oral) | 5 minutes | [1] |
| Peak Effect (Oral) | 10-15 minutes | [1] |
| Duration of Protection | ~1 hour |[1] |
Experimental Protocols
The methodologies for evaluating this compound's efficacy involve assessing both its radioprotective capabilities in vivo and its direct physiological effects on tissue oxygenation.
This protocol is based on studies conducted in large animal models to determine survival benefits and reduction in Acute Radiation Syndrome (ARS).[2][3]
-
Objective: To determine the Dose Reduction Factor (DRF) and Therapeutic Index (TI) of this compound.
-
Subjects: Non-human primates (e.g., Rhesus macaques) or other large animals (e.g., dogs).
-
Procedure:
-
Animal Acclimation & Randomization: Animals are acclimated and randomly assigned to a control group (vehicle only) and multiple experimental groups receiving different doses of this compound (e.g., 40, 80, 120 mg/kg).
-
Drug Administration: this compound or vehicle is administered intramuscularly or orally at a specified time (e.g., 5-15 minutes) before irradiation.
-
Irradiation: Animals undergo total-body irradiation with a lethal dose of gamma or gamma-neutron radiation (e.g., 6.8 Gy from a ⁶⁰Co source).
-
Post-Irradiation Monitoring: Animals are monitored for a period of 30 to 60 days. Key observations include survival, onset and severity of ARS symptoms (e.g., hematopoietic, gastrointestinal, and hemorrhagic syndromes), and changes in hematological parameters (leukopenia, anemia).
-
-
Endpoints:
-
Primary: 30-day survival rate for each group.
-
Secondary: Clinical signs of ARS, hematological profiles, calculation of ED₅₀, Maximum Tolerated Dose (MTD), and Therapeutic Index (TI = MTD/ED₅₀).
-
Directly measuring the degree of tissue hypoxia is crucial for confirming this compound's mechanism of action.
-
Objective: To quantify the reduction in partial pressure of oxygen (pO₂) in radiosensitive tissues following this compound administration.
-
Methods:
-
Invasive Polarographic Oxygen Electrodes: This classic method involves the insertion of microelectrodes directly into the tissue of an anesthetized animal (e.g., spleen, bone marrow). A baseline pO₂ is recorded, after which this compound is administered. Continuous or interval measurements are taken to map the time course and nadir of tissue oxygen tension.
-
Phosphorescence Quenching: This is a less invasive optical method.[6][7]
-
An oxygen-sensitive phosphorescent probe (e.g., Oxyphor PtG4) is injected systemically.[6]
-
A fiber-optic probe is placed on or in the tissue of interest.
-
The probe emits light to excite the phosphor; the decay rate of the resulting phosphorescence is dependent on the local oxygen concentration (oxygen quenches the phosphorescence).
-
This allows for real-time, dynamic measurement of pO₂ before and after this compound administration.
-
-
Hypoxia-Specific Chemical Markers:
-
Compounds like pimonidazole or EF5 are administered to animals.[8][9] These 2-nitroimidazole compounds form adducts with proteins specifically in cells where pO₂ is below a certain threshold (e.g., <10 mmHg).
-
After a set time following this compound and marker administration, tissues are harvested and fixed.
-
Immunohistochemistry using antibodies against the pimonidazole/EF5 adducts is performed to visualize and quantify the hypoxic regions within the tissue.[9]
-
-
Photoacoustic Imaging (PAI): A non-invasive imaging modality that can quantify blood oxygen saturation (sO₂) in real-time in live animals.[10] PAI could be used to monitor changes in tumor or tissue oxygenation status following this compound administration by measuring total hemoglobin and the ratio of oxyhemoglobin to deoxyhemoglobin.[10]
-
Conclusion
This compound stands as a highly effective emergency radioprotector whose mechanism is firmly rooted in physiological modulation rather than direct chemical interaction with radiation-induced species. By acting as a potent α1-adrenergic agonist, it orchestrates a rapid and significant reduction in oxygen tension within radiosensitive tissues. This induced hypoxia mitigates the oxygen-dependent component of radiation damage, leading to a substantial increase in survival and a reduction in the severity of acute radiation syndrome. The quantitative data from extensive preclinical testing, particularly in large animal models, demonstrates a high therapeutic index, underscoring its potential for human use in radiological emergencies.[2][3] Further research leveraging modern techniques for hypoxia measurement will continue to refine our understanding of its pharmacodynamics and optimize its application.
References
- 1. irpa.net [irpa.net]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Mechanism of the radiation-protective effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo measurements of change in tissue oxygen level during irradiation reveal novel dose rate dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation between local instantaneous dose rate and oxygen pressure reduction during proton pencil beam scanning irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia Detection: Markers, Monitoring, Kits & Resources | Bio-Techne [bio-techne.com]
- 9. Hypoxia Detection Assays [sigmaaldrich.com]
- 10. Protocol to detect and quantify tumor hypoxia in mice using photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape of Indralin: A Technical Guide to its Cellular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indralin, a compound recognized for its significant radioprotective properties, exerts its biological effects through a multi-faceted interaction with key cellular pathways. This technical guide provides an in-depth exploration of the molecular targets of this compound, focusing on its role as a potent alpha-1 adrenergic agonist and its metabolic relationship with monoamine oxidase. Through a comprehensive review of available data, this document elucidates the signaling cascades initiated by this compound, the resulting physiological responses, and the experimental methodologies used to characterize these interactions. Detailed signaling pathway diagrams and experimental workflows are presented to facilitate a deeper understanding of this compound's mechanism of action, offering a valuable resource for researchers in pharmacology and drug development.
Core Molecular Targets of this compound
This compound's primary mechanism of action is centered around its direct interaction with the alpha-1 adrenergic receptor, with a secondary metabolic relationship with monoamine oxidase.
Primary Target: Alpha-1 Adrenergic Receptor
This compound is a direct-acting alpha-1 adrenomimetic, a classification supported by numerous studies where its effects are mitigated by selective alpha-1 adrenergic antagonists such as prazosin and terazosin[1][2]. It is further suggested that this compound may exhibit a preference for the alpha-1B adrenergic receptor subtype[3][4]. The agonistic binding of this compound to this G-protein coupled receptor initiates a cascade of intracellular events, culminating in its characteristic physiological effects, most notably vasoconstriction and increased tissue oxygen consumption[1][2].
Secondary Interaction: Monoamine Oxidase (MAO)
While not a direct inhibitory target, monoamine oxidase (MAO) plays a crucial role in the metabolic clearance of this compound. The duration of this compound's pharmacological action has been observed to double when co-administered with the MAO inhibitor iproniazid. This indicates that this compound is a substrate for MAO, which is responsible for its degradation.
Cellular Pathways Modulated by this compound
The physiological effects of this compound are a direct consequence of its interaction with the alpha-1 adrenergic signaling pathway.
Alpha-1 Adrenergic Signaling Cascade
Activation of the alpha-1 adrenergic receptor by this compound triggers the Gq alpha subunit of its associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[3][5][6][7][8].
-
IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol[3][6].
-
DAG Pathway: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC)[3][6].
The culmination of this signaling cascade is the contraction of smooth muscle cells, which manifests as vasoconstriction[6][7].
Induction of Hypoxia
The potent vasoconstrictive effect of this compound, coupled with an increase in cellular oxygen consumption, leads to a state of acute circulatory and tissue hypoxia[1][9][10][11]. This reduction in oxygen tension in radiosensitive tissues, such as the spleen and bone marrow, is the primary mechanism underlying this compound's radioprotective properties[10][11][12].
Quantitative Data
| Parameter | Species | Value | Reference(s) |
| Radioprotective Dose | Dogs | 5 - 30 mg/kg (intramuscular) | [9] |
| Rats | 50 mg/kg (intraperitoneal) | [13] | |
| Dose Reduction Factor (DRF) | Mice | 1.4 - 1.7 | [14] |
| Effect on Spleen Blood Flow | Mice/Rats | Reduction to 26.3% of control | [10][11] |
| Effect on Oxygen Consumption | Mice/Rats | 30 - 46% impairment | [10][11] |
| Effect on Heat Production | Mice/Rats | 30 - 46% impairment | [10][11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the molecular targets and effects of this compound.
Competitive Radioligand Binding Assay for Alpha-1 Adrenergic Receptors
This protocol outlines a generalized procedure for determining the binding affinity of this compound to alpha-1 adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for the alpha-1 adrenergic receptor.
Materials:
-
Cell membranes expressing alpha-1 adrenergic receptors (e.g., from rat liver or a recombinant cell line).
-
Radioligand: [3H]-prazosin (a high-affinity alpha-1 adrenergic antagonist).
-
This compound.
-
Non-specific binding control: Phentolamine or another suitable alpha-1 antagonist at a high concentration.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a reaction tube, add the cell membrane preparation, a fixed concentration of [3H]-prazosin, and varying concentrations of this compound.
-
For the determination of non-specific binding, a separate set of tubes is prepared with the cell membrane, [3H]-prazosin, and a high concentration of phentolamine.
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Radioprotection Assay
This protocol describes a generalized method for evaluating the radioprotective efficacy of this compound in an animal model.
Objective: To determine the Dose Reduction Factor (DRF) of this compound.
Materials:
-
Animal model (e.g., mice, rats, or dogs).
-
This compound.
-
Source of ionizing radiation (e.g., a 60Co gamma irradiator).
-
Appropriate animal housing and care facilities.
Procedure:
-
Divide the animals into several groups: a control group (vehicle treatment, no irradiation), a radiation-only group, and several this compound-treated groups receiving different doses of the compound prior to irradiation.
-
Administer this compound or the vehicle to the respective groups at a specified time before irradiation (e.g., 15-30 minutes).
-
Expose the animals (excluding the control group) to a lethal dose of whole-body irradiation.
-
Monitor the animals for a period of 30 days for survival and signs of acute radiation sickness.
-
Record the number of surviving animals in each group.
-
Determine the LD50/30 (the lethal dose of radiation that causes death in 50% of the animals within 30 days) for both the radiation-only group and the this compound-treated groups.
-
Calculate the DRF using the formula: DRF = LD50/30 (with this compound) / LD50/30 (without this compound).
Visualizations
Signaling Pathways
References
- 1. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 9. Comparative efficacy and the window of radioprotection for adrenergic and serotoninergic agents and aminothiols in experiments with small and large animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Mechanism of the radiation-protective effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The role of the vasoconstrictor effect in realizing the radioprotective properties of this compound in experiments on dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Radioprotector this compound at early and late manifestations of local radiation injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
Indralin's Impact on Hematopoietic Tissues: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indralin, a direct α1-adrenomimetic agent, has demonstrated significant protective effects on hematopoietic tissues, primarily in the context of radiation exposure and chemotherapy-induced myelosuppression. Its mechanism of action is largely attributed to the induction of acute, transient hypoxia in radiosensitive tissues, including the bone marrow and spleen. This is achieved through vasoconstriction of pre-capillaries and a simultaneous increase in cellular oxygen consumption. This hypoxic state is believed to counteract the radiobiological "oxygen effect," thereby mitigating damage to hematopoietic stem and progenitor cells. This technical guide synthesizes the available data on this compound's effects on the hematopoietic system, presenting quantitative findings, experimental methodologies, and a visualization of its proposed mechanism of action.
Quantitative Effects of this compound on Hematopoietic Parameters
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on hematopoietic tissues.
Table 1: Effects of this compound on Survival and Hematopoietic Recovery Post-Carboplatin Treatment in Mice
| Parameter | Carboplatin (125 mg/kg) | Carboplatin (125 mg/kg) + this compound (100 mg/kg) | Reference |
| Animal Survival (by day 20) | 0-20% | 40.0-46.7% increase | [1] |
| Timing of this compound Administration for Efficacy | - | Within 15 minutes of carboplatin injection | [1] |
| Timing of this compound Administration with No Effect | - | 1, 2, or 4 hours after carboplatin injection | [1] |
Table 2: Effects of this compound on Hematopoietic Recovery Post-Irradiation
| Animal Model | Radiation Dose | Treatment | Key Hematopoietic Outcome | Reference |
| Mice (F1 hybrids) | 6.7 Gy (non-lethal) | Quercetin + this compound (post-exposure) | Accelerated formation of endogenous spleen colonies and spleen mass recovery; lesser degree of leukopenia on days 12 and 16. | [2] |
| Mice | 6 Gy | This compound (100 mg/kg) | 4.8-fold increase in endogenous spleen colony-forming cells (CFCs) on day 8. | [3] |
| Mice | 6 Gy | Zn-Metallothionein + this compound (100 mg/kg) | >9-fold increase in endogenous spleen CFCs on day 8. | [3] |
| Dogs (mongrel) | 4 Gy or 5 Gy (protons) | This compound (10, 20, 40 mg/kg) | Significant radioprotective effect (50-67.7% survival); complete recovery of total leukocyte count took 9 to 13 months. | [4] |
| Rhesus Monkeys | Not Specified | This compound | Mitigated the hematopoietic syndrome of Acute Radiation Sickness (ARS) during days 9-20 post-exposure. | [5] |
Table 3: Toxicological Data for this compound in Rhesus Monkeys
| Dose (i.m.) | Outcome | Reference |
| 800 mg/kg | All 3 animals survived. | [5] |
| 1000 mg/kg | 1 animal died from respiratory distress within 20 minutes. | [5] |
Experimental Methodologies
The following outlines the general experimental protocols derived from the available literature.
Murine Model of Carboplatin-Induced Hemotoxicity
-
Subjects: C57B1 mice.[1]
-
Treatment Groups:
-
Control group (Carboplatin only).
-
Experimental group (Carboplatin + this compound).
-
-
Drug Administration:
-
Endpoint: Animal survival was monitored for at least 20 days, with a focus on the period of manifest hemotoxicity (days 7-17).[1]
Murine Model of Post-Irradiation Hematopoietic Repair
-
Subjects: F1(CBA x C57B1/6) hybrid mice.[2]
-
Irradiation: Animals were exposed to gamma-irradiation at a non-lethal dose of 6.7 Gy.[2]
-
Treatment Groups:
-
Irradiation only.
-
Quercetin (administered 30-60 minutes before irradiation) + this compound (administered after irradiation).
-
-
Endpoints:
-
Endogenous Spleen Colony Formation: Spleens were likely harvested at a specific time point post-irradiation to count the number of endogenous colony-forming units (CFU-S).
-
Spleen Mass Recovery: Spleen weight was measured over time as an indicator of hematopoietic recovery.
-
Peripheral Blood Counts: Leukocyte counts were monitored on days 12 and 16 post-irradiation.[2]
-
Canine Model of High-Energy Proton Irradiation
-
Subjects: 120 mongrel dogs.[4]
-
Irradiation: Animals were irradiated with high-energy protons (240 MeV) at lethal (4 Gy) and supra-lethal (5 Gy) doses.[4]
-
Treatment Groups:
-
Irradiation only.
-
Local shielding of pelvic marrow.
-
This compound (10, 20, or 40 mg/kg, intramuscularly).
-
Combination of local shielding and this compound.
-
-
Endpoints:
-
Survival: Monitored long-term.
-
Hematological Analysis: Total leukocyte counts were monitored every 2-4 months for up to 4.5 years in surviving animals.[4]
-
Fertility and General Health: Long-term monitoring of pregnancy, parturition, and overall health, with pathomorphological investigations upon sacrifice.[4]
-
Visualizations: Signaling Pathways and Experimental Workflow
Proposed Mechanism of this compound's Radioprotective Effect on Hematopoietic Tissue
Caption: Proposed mechanism of this compound's radioprotective effect on hematopoiesis.
General Experimental Workflow for Assessing this compound's Radioprotective Efficacy
Caption: Generalized workflow for preclinical evaluation of this compound.
Discussion and Future Directions
The available evidence strongly suggests that this compound is a potent protector of the hematopoietic system against damage from radiation and certain chemotherapeutic agents. The primary mechanism, induction of transient hypoxia, is a well-established principle in radioprotection.[6] The protection of hematopoietic stem cells in the bone marrow and spleen is crucial for enabling rapid recovery of blood cell populations following myelosuppressive insults.[5][6]
Future research should focus on several key areas:
-
Detailed Molecular Pathways: Elucidating the precise intracellular signaling cascades downstream of α1-adrenergic receptor activation that contribute to increased oxygen consumption in hematopoietic and surrounding stromal cells.
-
Clinical Translation: While preclinical data are promising, clinical trials are necessary to determine the safety and efficacy of this compound in human patients undergoing radiotherapy or chemotherapy.
-
Combination Therapies: Further exploration of synergistic effects with other agents, such as quercetin and Zn-metallothionein, could lead to more effective radioprotective strategies.[2][3]
-
Differential Effects: Investigating whether this compound differentially protects healthy hematopoietic tissues versus cancerous tissues, which is a critical consideration for its use in oncology.
References
- 1. Effect of radioprotector this compound on carboplatinum hemotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The influence of combined application of quercetin and this compound on post-irradiation repair of hematopoiesis in acute radiation injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Parameters of proliferative activity of hematopoietic cells in mice protected from irradiation by this compound in combination with Zn-metallothionein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound--a novel effective radioprotector during irradiation by high-energy protons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Indralin: A Technical Guide to its Radioprotective Properties in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indralin (also known as B-190) is a promising radioprotective agent that has demonstrated significant efficacy in a variety of preclinical animal models. This technical guide provides a comprehensive overview of the key preclinical findings for this compound, with a focus on its efficacy, toxicology, and mechanism of action. The information is presented to be a valuable resource for researchers and professionals involved in the development of radioprotective countermeasures. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the preclinical data.
Efficacy of this compound in Animal Models
This compound has been extensively studied for its radioprotective effects in various animal species, consistently demonstrating a significant increase in survival and reduction in radiation-induced damage.
Dose-Response and Survival Studies
The radioprotective efficacy of this compound is typically quantified by the dose reduction factor (DRF), which is the ratio of the radiation dose causing a specific level of lethality in the presence of the drug to the dose causing the same level of lethality in its absence.
Table 1: Radioprotective Efficacy of this compound in Various Animal Models
| Animal Species | Administration Route | Radiation Type | Efficacy Endpoint | This compound Dose (mg/kg) | Outcome |
| Mice | Intraperitoneal (i.p.) | γ-irradiation | 30-day survival | Not specified | DRF: 1.4 - 1.5[1][2] |
| Mice | Intraperitoneal (i.p.) | Fractionated γ-irradiation (3 x 19 Gy) | 30-day survival | Not specified | DRF: 1.5 - 1.7[1][2] |
| Rats | Intraperitoneal (i.p.) | γ-irradiation (9.5 Gy) | 7-day survival (intestinal syndrome) | 50 | Almost complete elimination of mortality[1] |
| Dogs | Intramuscular (i.m.) | γ-irradiation (lethal doses) | 30-day survival | 5 - 30 | 90-100% survival[3] |
| Dogs | Intramuscular (i.m.) | Protons (4 Gy) | Long-term survival | 10, 20, 40 | 50 - 67.7% survival[4] |
| Dogs | Intramuscular (i.m.) | Protons (5 Gy) with pelvic marrow shielding | Long-term survival | Not specified | 100% survival[4] |
| Rhesus Monkeys | Intramuscular (i.m.) | γ-irradiation (6.8 Gy, LD100/30) | 60-day survival | 120 | 5 out of 6 survived[5] |
| Rhesus Monkeys | Intramuscular (i.m.) | γ-irradiation (6.8 Gy, LD100/30) | 60-day survival | 80 | 3 out of 6 survived[5] |
| Rhesus Monkeys | Intramuscular (i.m.) | γ-irradiation (6.8 Gy, LD100/30) | 60-day survival | 60 | 1 out of 4 survived[5] |
| Rhesus Monkeys | Intramuscular (i.m.) | γ-irradiation (6.8 Gy, LD100/30) | 60-day survival | 40 | 0 out of 3 survived[5] |
Protection of Specific Tissues
Beyond overall survival, this compound has shown protective effects on specific radiosensitive tissues.
-
Hematopoietic System: this compound promotes the recovery of the hematopoietic system by protecting hematopoietic stem cells in the bone marrow and spleen.[3] This leads to a faster recovery of peripheral blood cells. In monkeys, this compound administration resulted in a less severe course of acute radiation syndrome, with delayed and less pronounced hemorrhagic syndrome, leukopenia, and anemia.[5]
-
Skin: Topical application of this compound in ointments or dimethylsulfoxide solution has a radioprotective effect on the skin, with a DRF of 1.3 - 1.5 against acute and late local radiation injuries in mice.[2]
-
Salivary Glands: this compound has demonstrated radioprotective properties in the salivary glands of rats during local irradiation of the head, with a DRF of 1.5.[1][2]
Toxicology and Safety Profile
The therapeutic utility of a radioprotective agent is determined by its therapeutic index (TI), the ratio of its toxic dose to its effective dose. This compound exhibits a favorable therapeutic index across multiple species.
Table 2: Toxicology and Therapeutic Index of this compound
| Animal Species | Administration Route | ED50 (mg/kg) | LD50 / MTD (mg/kg) | Therapeutic Index (TI) |
| Mice | Intramuscular (i.m.) | 21.9 (16.2-29.4) | Not Specified | 23.7 (15.3-36.5) |
| Guinea Pigs | Intramuscular (i.m.) | 28.8 (17.0-49.0) | Not Specified | 25.6 (13.7-47.4) |
| Hamsters | Intramuscular (i.m.) | 50.7 (42.9-59.8) | Not Specified | 17.8 (14.8-24.1) |
| Dogs | Intramuscular (i.m.) | 6.0 (4.3-8.3) | Not Specified | 31.1 (20.6-47.3) |
| Dogs | Per os (p.o.) | Not Specified | Not Specified | 23.7 |
| Rats | Per os (p.o.) | Not Specified | Not Specified | 18.2 |
| Rhesus Monkeys | Intramuscular (i.m.) | 77.3 (63.3-94.3) | MTD: 800 | 10.3 |
ED50: Effective dose protecting 50% of the animals. LD50: Dose lethal to 50% of the animals. MTD: Maximum tolerated dose. Confidence intervals are provided in parentheses where available.
In monkeys, acute toxicity studies showed that a dose of 800 mg/kg was tolerated, while 1000 mg/kg was lethal in one animal.[5]
Pharmacokinetics
Detailed in vivo pharmacokinetic data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively available in the reviewed literature. However, the elimination half-life (T50) for its radioprotective effect has been estimated in several species.
Table 3: Elimination Half-Life (T50) of this compound's Radioprotective Effect
| Animal Species | T50 (minutes) | 95% Confidence Interval |
| Mice | 19.3 | 13.3 - 28.0 |
| Hamsters | 19.2 | 15.3 - 25.9 |
| Rats | 26.9 | 20.4 - 35.5 |
| Dogs | 40.2 | 30.5 - 53.1 |
Mechanism of Action
This compound's radioprotective effect is mediated through its action as a direct α1-adrenomimetic.[1] This leads to a cascade of physiological events that induce a state of transient, controlled hypoxia in radiosensitive tissues, thereby reducing the damaging effects of ionizing radiation.
Signaling Pathway
The binding of this compound to α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiates a well-defined signaling cascade.
References
- 1. Cutaneous Radiation Injuries: Models, Assessment and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Amelioration of radiation-induced hematopoietic and gastrointestinal damage by Ex-RAD® in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cutaneous Radiation Injuries: Models, Assessment and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Indralin in Murine Radiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indralin (B-190) is an α1-adrenomimetic agent that has demonstrated significant radioprotective effects in various animal models, including mice.[1][2] Its mechanism of action is primarily attributed to the induction of transient hypoxia in radiosensitive tissues.[3][4][5] As a direct α1-adrenergic agonist, this compound causes vasoconstriction of pre-capillaries and an increase in oxygen consumption by cells, leading to a state of acute, reversible hypoxia that can protect cells from the damaging effects of ionizing radiation.[3][4] This document provides detailed application notes and protocols for the use of this compound in murine radiation studies, based on available scientific literature.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound dosage and efficacy in mice for radiation protection.
Table 1: this compound Dosage and Toxicity in Mice
| Parameter | Administration Route | Value (mg/kg) | Species/Strain | Reference |
| ED50 (Effective Dose, 50%) | Intramuscular (i.m.) | 21.9 (16.2-29.4) | Mice | [3] |
| LD50 (Lethal Dose, 50%) | Intraperitoneal (i.p.) | Not specified | Mice | |
| Therapeutic Index (TI) | Intramuscular (i.m.) | 23.7 (15.3-36.5) | Mice | [1][3] |
Note: The Therapeutic Index (TI) is calculated as the ratio of LD50 to ED50 (LD50/ED50).[1]
Table 2: Radioprotective Efficacy of this compound in Mice
| Efficacy Metric | Administration Route | This compound Dose (mg/kg) | Radiation Dose (Gy) | Mouse Strain | Observed Effect | Reference |
| Dose Reduction Factor (DRF) | Intraperitoneal (i.p.) | Not specified | 20-45 (local γ-irradiation) | Not specified | 1.4 - 1.5 | [1][2] |
| Dose Reduction Factor (DRF) | Topical (in ointment or DMSO) | Not specified | 20-45 (local γ-irradiation) | Not specified | 1.3 - 1.5 | [1][2] |
| Dose Reduction Factor (DRF) | Intraperitoneal (i.p.) | Not specified | 57 (fractionated γ-irradiation) | Not specified | 1.5 - 1.7 | [1][2] |
| Survival | Intramuscular (i.m.) | See dose-response curve | LD90-100/30 (γ-radiation) | Not specified | Dose-dependent increase in survival | [1] |
Experimental Protocols
Preparation of this compound Solution
For experimental use, this compound can be dissolved in a suitable vehicle. For parenteral administration (intraperitoneal or intramuscular), sterile saline (0.9% NaCl) is a common vehicle. The concentration of the this compound solution should be calculated based on the desired dosage (mg/kg) and the average weight of the mice to be treated, ensuring the injection volume is within acceptable limits (typically not exceeding 10 ml/kg for intraperitoneal injections in mice).
Administration of this compound
3.2.1. Intraperitoneal (IP) Injection Protocol
Intraperitoneal injection is a common route for administering systemic drugs to mice.
-
Materials:
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
This compound solution
-
70% ethanol for disinfection
-
Appropriate animal restraint device
-
-
Procedure:
-
Restrain the mouse, ensuring the abdomen is accessible. One common method is to hold the mouse by the scruff of the neck and allow the body to rest on the forearm.
-
Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.
-
The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn into the syringe. If fluid is present, discard the syringe and prepare a new injection.
-
Inject the this compound solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
3.2.2. Oral Gavage Protocol
Oral administration can also be used for this compound.
-
Materials:
-
Sterile oral gavage needles (flexible or rigid, 20-22 gauge)
-
Syringes (1 ml)
-
This compound solution
-
Appropriate animal restraint device
-
-
Procedure:
-
Restrain the mouse securely to prevent movement of the head and body.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is in the esophagus, gently advance it into the stomach.
-
Administer the this compound solution slowly.
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Timing of Administration and Irradiation
The timing of this compound administration relative to radiation exposure is critical for its radioprotective effect. The maximum protective effect is typically observed when administered shortly before irradiation.
-
Recommended Timing: Administer this compound 5-15 minutes before exposure to ionizing radiation. The protective effect is reported to last for approximately one hour.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the radioprotective effects of this compound in mice.
Proposed Signaling Pathway
References
- 1. Comparative efficacy and the window of radioprotection for adrenergic and serotoninergic agents and aminothiols in experiments with small and large animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioprotector this compound at early and late manifestations of local radiation injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Mechanism of the radiation-protective effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intramuscular Administration of Indralin in Monkeys
These protocols are intended for researchers, scientists, and drug development professionals working with the radioprotective agent indralin in non-human primate models, specifically rhesus macaques. The following information is synthesized from peer-reviewed studies and provides a detailed guide for its intramuscular administration.
Introduction
This compound is an α1-adrenomimetic agent that has demonstrated significant radioprotective effects in various animal models, including rhesus monkeys.[1][2] It is investigated for its potential to mitigate the harmful effects of ionizing radiation, particularly acute radiation syndrome (ARS).[3] Proper administration is critical for achieving the desired protective effect and ensuring animal welfare. The following protocols are based on established research.
Quantitative Data Summary
The following table summarizes key quantitative data from a study on the intramuscular administration of this compound in juvenile rhesus monkeys as a radioprotective agent against gamma irradiation.
| Parameter | Value | Species | Notes | Reference |
| Animal Model | Male and female rhesus macaques (Macaca mulatta) | Monkey | 2-3 years old, weighing 2.1-3.5 kg | [3][4] |
| Drug Formulation | 2.5% solution of this compound | - | - | [4] |
| Route of Administration | Intramuscular (i.m.) | Monkey | Thigh area | [4] |
| Dosage Range (Efficacy) | 40, 60, 80, or 120 mg/kg | Monkey | Administered 5 minutes before radiation exposure | [3][4] |
| Effective Dose (ED50) | 77.3 (63.3–94.3) mg/kg | Monkey | Against a lethal dose (100%) of gamma irradiation over 30 days | [3][4] |
| Maximum Tolerated Dose (MTD) | 800 mg/kg | Monkey | - | [3][4] |
| Therapeutic Index (TI) | 10 | Monkey | Calculated as the ratio of MTD to ED50 | [3][4] |
| Radiation Dose | 6.8 Gy | - | Lethal dose, 100% lethality over 30 days (LD100/30) from a 60Co source | [3][4] |
Experimental Protocols
1. Animal Handling and Preparation
-
Acclimatization: Animals should be properly acclimatized to the facility and handling procedures to minimize stress.
-
Health Status: A thorough health check should be conducted by a veterinarian prior to the experiment. Only healthy animals should be included in the study.
-
Fasting: Depending on the specific experimental design and institutional guidelines, a brief period of fasting may be required before sedation and the procedure.
-
Sedation: For the safety of both the animal and the handler, sedation is recommended. A common sedative for non-human primates is ketamine HCl (e.g., 15 mg/kg body weight, IM).[5] The specific sedative and dosage should be determined in consultation with a veterinarian.
2. Preparation of this compound Solution
-
This compound is prepared as a 2.5% solution for intramuscular injection.[4]
-
The required volume of the solution is calculated based on the animal's body weight and the target dose (e.g., for a 3 kg monkey at a dose of 80 mg/kg, the total dose is 240 mg. For a 2.5% solution, this corresponds to 9.6 mL).
-
Use sterile techniques for the preparation of the solution to prevent infection.
3. Intramuscular Administration Procedure
-
Injection Site: The recommended site for intramuscular injection in monkeys is the thigh area.[4]
-
Procedure:
-
Restrain the sedated animal in a safe and secure manner.
-
Identify the injection site on the thigh muscle.
-
Swab the injection site with a suitable antiseptic (e.g., 70% ethanol).
-
Insert the needle deep into the muscle tissue.
-
Aspirate to ensure that a blood vessel has not been entered.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile swab.
-
-
Timing: In radioprotection studies, this compound is administered 5 minutes prior to radiation exposure.[3][4]
4. Post-Administration Monitoring
-
Immediate Observation: Monitor the animal for any immediate adverse reactions, such as respiratory distress, which was noted in one monkey at a very high toxic dose of 1000 mg/kg.[4] Other observed effects at high doses (800 mg/kg) include piloerection and repeated vomiting in some animals.[1]
-
Supportive Care: Following irradiation, a standard protocol of supportive care should be implemented. This may include antimicrobial agents to prevent infection. For example, a regimen of levomycetin, penicillin, and streptomycin has been used in studies with this compound.[4]
-
Long-term Monitoring: Animals should be monitored regularly for the duration of the study (e.g., 60 days) for signs of acute radiation syndrome, including changes in weight, appetite, behavior, and hematological parameters.[4]
Visualizations
Signaling Pathway of this compound's Radioprotective Action
The radioprotective effect of this compound is primarily mediated through its action as an α1-adrenomimetic. This leads to vasoconstriction and a subsequent reduction in tissue oxygenation (hypoxia), which is a key mechanism for protection against radiation-induced damage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Human Primates Receiving High-Dose Total-Body Irradiation are at Risk of Developing Cerebrovascular Injury Years Postirradiation - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Effective Dose (ED50) of Indralin for Radioprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indralin (B-190) is a radioprotective agent developed for emergency use in cases of significant exposure to ionizing radiation.[1] Its primary function is to mitigate the acute effects of radiation, thereby increasing the chances of survival and reducing the severity of Acute Radiation Syndrome (ARS).[2] This document provides detailed application notes and protocols for determining the effective dose (ED50) of this compound, a critical parameter in assessing its radioprotective efficacy. The ED50 represents the dose of a drug that produces a therapeutic effect in 50% of the population that takes it. In the context of radioprotection, it is the dose required to protect 50% of an irradiated animal population from radiation-induced lethality over a specified period.
Quantitative Data Summary
The radioprotective efficacy of this compound has been evaluated in various animal models. The following tables summarize the key quantitative data on its effective dose and other relevant parameters.
Table 1: Effective Dose (ED50) of this compound in Various Animal Models
| Animal Model | Radiation Dose & Type | Administration Route | ED50 (mg/kg) | Survival Endpoint | Reference |
| Rhesus Monkeys (Macaca mulatta) | 6.8 Gy (LD100/30), 60Co gamma | Intramuscular | 77.3 (63.3–94.3) | 30 days | [2] |
| Dogs | Lethal doses, gamma | Intramuscular | 5-30 (optimal dose range for 90-100% protection) | Not specified | [3][4] |
| Mice | LD90-100/30, gamma | Intraperitoneal | Not specified | 30 days | [3] |
| Rats | Not specified | Not specified | Not specified | Not specified | [3] |
| Hamsters | Not specified | Not specified | Not specified | Not specified | [3] |
Table 2: Survival Rates of Rhesus Monkeys Treated with this compound
| This compound Dose (mg/kg) | Number of Animals | Survival Rate (%) | Radiation Dose (Gy) | Observation Period (days) | Reference |
| 120 | 6 | 83.3 | 6.8 | 60 | |
| 80 | 6 | 50 | 6.8 | 60 | |
| 60 | 4 | 25 | 6.8 | 60 | |
| 40 | 3 | 0 | 6.8 | 60 | |
| 0 (Control) | 10 | 0 | 6.8 | Not specified |
Experimental Protocols
This section details the methodologies for determining the ED50 of this compound for radioprotection, based on studies conducted in rhesus monkeys.
Protocol 1: Determination of ED50 in a Non-Human Primate Model (Rhesus Monkeys)
1. Animal Model:
-
Species: Male and female rhesus macaques (Macaca mulatta).
-
Age: 2-3 years old.
-
Weight: 2.1-3.5 kg.
2. Radiation Exposure:
-
Source: 60Co gamma irradiation.
-
Dose: 6.8 Gy, which is the lethal dose for 100% of the population within 30 days (LD100/30).
-
Exposure: Total-body irradiation.
3. Drug Administration:
-
Drug: this compound.
-
Route: Intramuscular injection.
-
Timing: 5 minutes prior to radiation exposure.
-
Dose Range: A minimum of three graded doses of this compound (e.g., 40, 60, 80, 120 mg/kg) should be used to establish a dose-response curve. A control group receiving a placebo (e.g., saline) should be included.
4. Post-Irradiation Monitoring:
-
Observation Period: 60 days.
-
Endpoints:
-
Survival rate at 30 days (for ED50 calculation) and 60 days.
-
Clinical signs of Acute Radiation Syndrome (ARS), including hemorrhagic syndrome, leukopenia, and anemia.
-
5. Data Analysis:
-
The ED50 is calculated using probit analysis based on the 30-day survival data. This statistical method models the dose-response relationship to determine the dose at which 50% of the animals survive.
Visualizations
Experimental Workflow for ED50 Determination
Caption: Workflow for determining the ED50 of this compound.
Signaling Pathway of this compound's Radioprotective Action
The radioprotective effect of this compound is primarily attributed to its action as an alpha-1-adrenomimetic.[5] This leads to vasoconstriction and increased oxygen consumption in tissues, resulting in acute hypoxia, particularly in radiosensitive tissues like hematopoietic tissues.[1][5] This reduction in oxygen tension diminishes the formation of damaging reactive oxygen species (ROS) during irradiation, thereby protecting the cells.
References
- 1. irpa.net [irpa.net]
- 2. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy and the window of radioprotection for adrenergic and serotoninergic agents and aminothiols in experiments with small and large animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [this compound--a novel effective radioprotector during irradiation by high-energy protons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Indralin in the Prevention of Acute Radiation Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Radiation Syndrome (ARS) is a severe illness resulting from the exposure of the body to a high dose of penetrating radiation in a short period.[1] The syndrome manifests in several forms, including the bone marrow, gastrointestinal, and cardiovascular/central nervous system syndromes, with outcomes dependent on the radiation dose.[1][2] Indralin (also known as B-190) is an emergency radioprotective agent developed to prevent acute radiation injuries, particularly to reduce mortality risk from severe exposures (>1 Gy/hour).[3] It has demonstrated significant radioprotective effects in numerous animal species, including dogs and non-human primates.[3][4][5] Unlike traditional sulfur-containing radioprotectors, this compound is reported to be well-tolerated in humans at preventive doses.[3]
These application notes provide a summary of the mechanism, efficacy data, and experimental protocols for utilizing this compound as a prophylactic agent against ARS.
Mechanism of Action
This compound functions as a direct α1-adrenomimetic agent.[4][6] Its radioprotective effect is primarily attributed to the induction of a controlled state of hypoxia in radiosensitive tissues. This is achieved through a dual action:
-
Vasoconstriction: As an α1-adrenergic agonist, this compound causes the constriction of pre-capillaries, leading to reduced blood flow in tissues like the spleen and bone marrow.[4][6][7]
-
Increased Oxygen Consumption: this compound stimulates tissue respiration, further increasing oxygen consumption by cells.[4][5]
The combination of these effects promotes acute tissue and circulatory hypoxia, which partially neutralizes the "oxygen effect" of radiation, wherein the presence of oxygen enhances radiation-induced damage.[4][6] The radioprotective properties are mediated through α1-adrenergic receptors, as the effect can be diminished or eliminated by α1-adrenoblockers like prazosin.[7][8]
Signaling Pathway
This compound's action is initiated by binding to α1-adrenergic receptors, which are Gαq/11-protein coupled receptors.[8] This binding activates Phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, activating calcium-dependent protein kinases and realizing the α1-adrenergic effect.[8]
Figure 1: this compound's α1-adrenergic signaling cascade.
Data Presentation: Efficacy and Dosage
This compound has demonstrated a high radioprotective effect across seven different animal species.[4] Its efficacy is often quantified by the Dose Reduction Factor (DRF), which is the ratio of the radiation dose causing a specific effect (e.g., mortality) in a protected group to the dose causing the same effect in a control group. For humans, the anticipated DRF is up to 1.5.[3]
Table 1: Summary of Radioprotective Efficacy of this compound in Animal Models
| Species | Radiation Source / Dose (Gy) | This compound Dose (mg/kg) | Administration | Key Outcome | Citation(s) |
| Rhesus Monkeys | 60Co / 6.8 (LD100/30) | 120 | IM, 5 min prior | 83% survival (5/6) vs. 0% in control (0/10) | [4] |
| Rhesus Monkeys | 60Co / 6.8 (LD100/30) | 80 | IM, 5 min prior | 50% survival (3/6) | [4] |
| Dogs | Protons (240 MeV) / 4.0 | 10 - 40 | IM | 50 - 67.7% survival | [9] |
| Dogs | Protons (240 MeV) / 5.0 | Not specified | IM (with pelvic shielding) | 100% survival | [9] |
| Dogs | γ-radiation / Lethal Dose | 5 - 30 | IM | 90 - 100% survival | [5] |
| Mice | Local γ-irradiation / 20-45 | Not specified | IP / Topical | DRF of 1.4 - 1.5 for acute/late local injuries | [10] |
| Rats | Local γ-irradiation of head | Not specified | Not specified | DRF of 1.5 for salivary gland injury | [8][10] |
Table 2: Dosage and Therapeutic Index (TI) of this compound in Various Species
| Species | Administration Route | Average Effective Dose (ED50) (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | Therapeutic Index (TI = MTD/ED50) | Citation(s) |
| Rhesus Monkeys | IM | 77.3 | 800 | 10.3 | [4] |
| Dogs | IM | Not specified | Not specified | 31.1 | [5] |
| Dogs | Per os (Oral) | Not specified | Not specified | 23.7 | [5][11] |
| Hamsters | IM | Not specified | Not specified | 17.8 | [5] |
| Rats | IM | Not specified | Not specified | 16.9 | [5] |
| Mice | IM | Not specified | Not specified | 23.7 | [5] |
| Guinea Pigs | IM | Not specified | Not specified | 25.6 | [5] |
Experimental Protocols
The following protocols provide a framework for evaluating the radioprotective efficacy of this compound.
Protocol 1: Evaluation of Radioprotective Efficacy in a Non-Human Primate Model
This protocol is based on studies conducted in Rhesus macaques.[4]
Objective: To determine the survival benefit of this compound administered prior to a lethal dose of total-body irradiation.
Materials:
-
This compound solution for injection
-
Healthy, quarantined Rhesus macaques (Macaca mulatta), 2-3 years old, weighing 2.1-3.5 kg
-
60Co gamma irradiation source
-
Animal housing and monitoring facilities
-
Standard veterinary care supplies
-
Hematology and clinical chemistry analyzers
Methodology:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for a minimum of two weeks. Collect baseline physiological and hematological data.
-
Group Assignment: Randomly assign animals to a control group (vehicle only) and one or more experimental groups (receiving different doses of this compound, e.g., 40, 60, 80, 120 mg/kg).
-
Drug Administration: 5 minutes prior to irradiation, administer the assigned dose of this compound or vehicle via intramuscular (IM) injection.[4]
-
Irradiation: Expose animals to a total-body dose of 6.8 Gy from a 60Co source, which is an established LD100/30 (lethal dose for 100% of the population within 30 days).[4]
-
Post-Irradiation Monitoring:
-
Observe animals daily for 60 days for clinical signs of ARS, including changes in appetite, activity, and evidence of hemorrhagic syndrome.
-
Record survival data daily.
-
Collect blood samples at regular intervals (e.g., days 3, 7, 14, 21, 30, 45, 60) for complete blood counts (CBC) to assess leukopenia and anemia.
-
-
Data Analysis:
-
Compare survival curves between groups using Kaplan-Meier analysis.
-
Analyze hematological parameters over time to assess the degree of bone marrow suppression and recovery.
-
Calculate the ED50 (effective dose protecting 50% of animals) using probit analysis.
-
General Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the efficacy of a radioprotective agent like this compound.
Figure 2: General workflow for radioprotectant efficacy testing.
Application in Humans
This compound is intended for medical protection during emergencies at nuclear facilities.[4][5] An oral dose of 0.45 g in humans produces a notable adrenergic effect, characterized by an increase in blood pressure (primarily diastolic) by 15-22% within 15-55 minutes, accompanied by a reflex reduction in heart rate.[3] This hypertensive effect is generally well-tolerated by healthy individuals.[3] If exposure is ongoing, the dose may be repeated after one hour.[3]
Conclusion
This compound is a potent, fast-acting radioprotectant with a well-defined mechanism of action centered on inducing transient tissue hypoxia. Extensive preclinical data in both small and large animal models, including non-human primates, have established its efficacy in preventing mortality from lethal doses of radiation. The provided data and protocols offer a robust foundation for researchers and drug development professionals working on countermeasures for acute radiation syndrome. Its high therapeutic index and tolerability profile make it a significant agent for emergency radiological preparedness.[4][8]
References
- 1. checkorphan.org [checkorphan.org]
- 2. youtube.com [youtube.com]
- 3. irpa.net [irpa.net]
- 4. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and the window of radioprotection for adrenergic and serotoninergic agents and aminothiols in experiments with small and large animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Mechanism of the radiation-protective effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [this compound--a novel effective radioprotector during irradiation by high-energy protons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioprotector this compound at early and late manifestations of local radiation injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Indralin in Gamma and Neutron Radiation Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indralin (also known as B-190) is a potent radioprotective agent that has been investigated for its efficacy in mitigating the harmful effects of ionizing radiation.[1] As a direct α1-adrenergic agonist, its primary mechanism of action involves the induction of transient tissue hypoxia in radiosensitive organs, thereby reducing the formation of damaging reactive oxygen species during radiation exposure.[1] This document provides a comprehensive overview of the application of this compound in the context of gamma and neutron radiation exposure, summarizing key preclinical data and providing detailed experimental protocols based on published literature.
Mechanism of Action
This compound is a direct α1-adrenomimetic.[2] Its radioprotective effects are primarily attributed to its ability to induce acute, reversible hypoxia in radiosensitive tissues.[1] This is achieved through vasoconstriction of pre-capillary smooth muscles and a simultaneous increase in oxygen consumption by cells.[1] The resulting temporary reduction in tissue oxygen tension diminishes the "oxygen effect," where the presence of oxygen enhances the damaging effects of ionizing radiation through the formation of free radicals. The pharmacological action of this compound, including its radioprotective effects, can be blocked by α-adrenoceptor antagonists such as prazosin.[1]
Signaling Pathway
Caption: Mechanism of this compound-induced radioprotection.
Application in Gamma Radiation Exposure
This compound has demonstrated significant radioprotective efficacy against gamma radiation in numerous preclinical studies across various animal species.
Quantitative Data Summary
| Animal Model | Radiation Dose (Gy) | This compound Dose (mg/kg) | Administration Route | Timing of Administration | Outcome | Reference |
| Rhesus Monkeys | 6.8 (LD100/30) | 120 | Intramuscular (i.m.) | 5 minutes before exposure | 83.3% survival (5 out of 6) | [3] |
| Rhesus Monkeys | 6.8 (LD100/30) | 80 | Intramuscular (i.m.) | 5 minutes before exposure | 50% survival (3 out of 6) | [3] |
| Rhesus Monkeys | 6.8 (LD100/30) | 60 | Intramuscular (i.m.) | 5 minutes before exposure | 25% survival (1 out of 4) | [3] |
| Rhesus Monkeys | 6.8 (LD100/30) | 40 | Intramuscular (i.m.) | 5 minutes before exposure | 0% survival | [3] |
| Dogs | Lethal Doses | 5-30 | Intramuscular (i.m.) | Before exposure | 90-100% survival | [4] |
| Humans (anticipated) | High dose rate (>1 Gy/h) | 0.45 g (oral) | Oral | 10-15 minutes before exposure | Dose Reduction Factor (DRF) of 1.5 | [1] |
Table 1: Summary of this compound's Efficacy in Gamma Radiation Exposure.
Key Findings from Preclinical Studies:
-
Dose-Dependent Protection: The radioprotective effect of this compound is dose-dependent, with higher doses providing greater survival benefits.[3]
-
Hematopoietic System Protection: this compound significantly reduces the severity of acute radiation syndrome (ARS), particularly the hematopoietic syndrome.[3] This is evidenced by a delayed onset and reduced severity of hemorrhaging, leukopenia, and anemia.[3]
-
Therapeutic Index: In rhesus monkeys, this compound exhibits a high therapeutic index of 10, calculated as the ratio of the maximum tolerated dose (800 mg/kg) to the average effective dose (ED50) of 77.3 mg/kg.[3]
-
Mitigation of Radiation Injury: Beyond protection, this compound has also shown mitigating effects when administered after radiation exposure in some models.[3]
Application in Neutron Radiation Exposure
While several sources indicate that this compound has been tested in mixed gamma-neutron radiation environments, specific quantitative data on its efficacy against pure neutron radiation or the neutron component of a mixed field is not extensively detailed in publicly available literature.[3][5] The protective mechanism via induced hypoxia is expected to confer some level of protection against any ionizing radiation that has an oxygen-dependent component to its biological effect. However, the lack of specific Dose Reduction Factors (DRFs) or survival data for neutron exposure necessitates further investigation.
Note: Researchers are advised to exercise caution when extrapolating the efficacy of this compound from gamma to neutron radiation exposure, as the relative biological effectiveness (RBE) and linear energy transfer (LET) of neutrons differ significantly from gamma rays, potentially influencing the drug's protective capacity.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for evaluating the radioprotective efficacy of this compound.
Animal Survival Study (Gamma Radiation)
This protocol is based on studies conducted in rhesus monkeys.[3]
Objective: To determine the survival benefit of this compound administration prior to a lethal dose of total-body gamma irradiation.
Materials:
-
This compound (2.5% solution for injection)
-
Healthy, adult rhesus macaques (2-3 years old, 2.1-3.5 kg)
-
60Co gamma irradiation source
-
Animal housing and monitoring facilities
-
Standard veterinary supportive care medications (e.g., antibiotics)
Workflow:
Caption: Experimental workflow for an animal survival study.
Procedure:
-
Animal Selection and Acclimation: Select healthy juvenile rhesus macaques and acclimate them to the laboratory conditions for a minimum of two weeks. Perform baseline health checks, including complete blood counts.
-
Group Assignment: Randomly assign animals to a control group (vehicle only) and multiple this compound treatment groups with varying doses (e.g., 40, 60, 80, 120 mg/kg).
-
Drug Administration: Five minutes prior to irradiation, administer the assigned dose of this compound or vehicle via intramuscular injection into the thigh.
-
Irradiation: Expose the animals to a predetermined lethal dose of total-body gamma radiation (e.g., 6.8 Gy from a 60Co source).
-
Post-Irradiation Monitoring: Monitor the animals for a period of 60 days for survival. Conduct daily clinical observations for signs of Acute Radiation Syndrome (ARS), including changes in appetite, activity, and the presence of hemorrhage. Record body weight regularly.
-
Supportive Care: Provide standard supportive care, including antibiotics, as per the approved veterinary protocol to manage potential infections.
-
Data Collection and Analysis: Record survival data and generate Kaplan-Meier survival curves. Analyze the statistical significance of the difference in survival between the control and this compound-treated groups.
Hematological Analysis
Objective: To assess the protective effect of this compound on the hematopoietic system following gamma irradiation.
Procedure:
-
Blood Collection: Collect peripheral blood samples from the animals at baseline (pre-irradiation) and at regular intervals post-irradiation (e.g., days 3, 7, 10, 15, 20, 30, and 60).
-
Complete Blood Count (CBC): Perform a complete blood count on each sample to determine the levels of white blood cells (leukocytes), red blood cells (erythrocytes), and platelets.
-
Data Analysis: Plot the mean cell counts for each group over time. Compare the nadir (lowest point) of the cell counts and the time to recovery between the control and this compound-treated groups to quantify the protective effect on hematopoiesis.
Conclusion
This compound is a well-documented radioprotective agent against gamma radiation, with a clear mechanism of action and a significant body of preclinical evidence supporting its efficacy. Its ability to protect the hematopoietic system makes it a valuable candidate for further development. While its application in neutron radiation exposure is noted in the literature, a clear gap exists in the availability of specific quantitative efficacy data. Future research should focus on elucidating its protective capacity in pure neutron and well-characterized mixed-field radiation environments to fully define its spectrum of activity for emergency preparedness and response.
References
- 1. irpa.net [irpa.net]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy and the window of radioprotection for adrenergic and serotoninergic agents and aminothiols in experiments with small and large animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Testing Indralin Efficacy
Introduction
Indralin (B-190) is a direct-acting α1-adrenomimetic agent recognized for its significant radioprotective properties.[1][2][3] Its mechanism of action is primarily associated with the induction of acute, transient hypoxia in radiosensitive tissues.[1][2][4] This effect is achieved through vasoconstriction of precapillary arterioles and an increase in cellular oxygen consumption, which partially mitigates the "oxygen effect" of ionizing radiation, thereby reducing radiation-induced damage.[2][5] The pharmacological activity of this compound is mediated through its interaction with α1-adrenergic receptors.[3][4]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy, with a focus on its radioprotective effects. The protocols outlined below cover in vitro target engagement and functional assays, as well as in vivo models to assess its protective capabilities against acute radiation syndrome (ARS).
Signaling Pathway of this compound
This compound, as an α1-adrenergic agonist, binds to and activates α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gαq/11 protein.[1] This activation initiates a signaling cascade that leads to the generation of inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. This cascade ultimately results in various physiological responses, including the vasoconstriction central to this compound's radioprotective effect.[1]
Experimental Protocols
Protocol 1: In Vitro α1-Adrenergic Receptor Binding Assay
This protocol is designed to quantify the binding affinity of this compound to α1-adrenergic receptors.
Methodology:
-
Cell Culture: Culture a suitable cell line endogenously expressing or transfected with human α1-adrenergic receptors (e.g., HEK293-α1AR) in appropriate media.
-
Membrane Preparation: Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Competition Binding Assay:
-
Incubate the cell membranes with a fixed concentration of a radiolabeled α1-adrenergic antagonist (e.g., [3H]-Prazosin).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.
-
Incubate the mixture at room temperature for 60-90 minutes.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Calculate the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Intracellular Calcium Mobilization Assay
This functional assay measures the downstream signaling effect of this compound-mediated α1-adrenergic receptor activation.
Methodology:
-
Cell Preparation: Seed cells expressing α1-adrenergic receptors (e.g., CHO-K1/α1A) in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 45-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add varying concentrations of this compound to the wells.
-
As a positive control, use a known α1-agonist like phenylephrine. As a negative control, use an antagonist like prazosin for pre-treatment.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient increase in intracellular calcium. The excitation/emission wavelengths should be appropriate for the dye used (e.g., 494/516 nm for Fluo-4).
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the response against the log concentration of this compound to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response).
-
Protocol 3: In Vivo Murine Model of Acute Radiation Syndrome (ARS)
This protocol outlines the in vivo evaluation of this compound's efficacy in protecting against radiation-induced lethality and hematopoietic injury.
Methodology:
-
Animals: Use a standard mouse strain for radiobiology studies (e.g., C57BL/6 or CD-1 mice), aged 8-12 weeks. Allow for at least one week of acclimatization.
-
Grouping: Randomly assign animals to experimental groups:
-
Group 1: Vehicle Control + Irradiation
-
Group 2: this compound (Dose 1) + Irradiation
-
Group 3: this compound (Dose 2) + Irradiation
-
Group 4: Vehicle Control (No Irradiation)
-
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via intramuscular (i.m.) or intraperitoneal (i.p.) injection 5-15 minutes prior to radiation exposure.[2]
-
Irradiation: Expose the animals (excluding Group 4) to a lethal dose of whole-body gamma irradiation (e.g., from a 60Co source) that would result in approximately 100% mortality in the control group within 30 days (LD100/30).
-
Post-Irradiation Monitoring and Endpoints:
-
Survival: Monitor the animals daily for 30 days and record mortality. Plot Kaplan-Meier survival curves.
-
Hematopoietic Syndrome: Collect peripheral blood samples at various time points (e.g., days 7, 14, 21, 30) for complete blood counts (CBC) to assess the extent of bone marrow suppression and recovery.
-
Histopathology: At selected time points, euthanize a subset of animals from each group and collect radiosensitive tissues (spleen, bone marrow, small intestine) for histopathological analysis to assess radiation-induced damage and the protective effect of this compound.
-
Dose Reduction Factor (DRF): To calculate the DRF, multiple experiments with varying radiation doses are required for both vehicle and this compound-treated groups to determine the LD50/30 for each condition. The DRF is the ratio of the LD50/30 in the this compound group to the LD50/30 in the vehicle group.
-
Data Presentation
Quantitative data from efficacy studies should be summarized for clear comparison.
Table 1: In Vivo Radioprotective Efficacy of this compound in Animal Models
| Species | Radiation Dose (Gy) | This compound Dose (mg/kg) | Administration Route | Survival Rate (%) | Dose Reduction Factor (DRF) | Reference |
| Mice | LD100/30 | Varies by study | i.p. | - | 1.4 - 1.5 | [1] |
| Rhesus Monkeys | 6.8 (LD100/30) | 120 | i.m. | 83.3% (5/6) | - | [2] |
| Rhesus Monkeys | 6.8 (LD100/30) | 80 | i.m. | 50% (3/6) | - | [2] |
Table 2: Key Pharmacological Parameters of this compound
| Parameter | Value | Species | Notes | Reference |
| Mechanism of Action | Direct α1-Adrenergic Agonist | - | Induces tissue hypoxia | [1][2] |
| Maximum Tolerated Dose | 800 mg/kg | Rhesus Monkeys | - | [2] |
| Average Effective Dose (ED50) | 77.3 mg/kg | Rhesus Monkeys | For protection against 6.8 Gy | [2] |
| Therapeutic Index (MTD/ED50) | ~10 | Rhesus Monkeys | - | [2] |
References
- 1. researchgate.net [researchgate.net]
- 2. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irpa.net [irpa.net]
- 4. [Mechanism of the radiation-protective effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Tissue Oxygen Levels Following Indralin Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indralin is a synthetic compound classified as a direct α1-adrenomimetic agent. Its primary mechanism of action involves the stimulation of α1-adrenergic receptors, leading to vasoconstriction and an increase in tissue oxygen consumption.[1][2] This dual effect culminates in a state of acute, transient tissue hypoxia.[1][3] The induction of a hypoxic state is believed to be the principal mechanism behind this compound's radioprotective properties, as reduced oxygen tension in tissues can mitigate the damaging effects of ionizing radiation.[1]
These application notes provide a comprehensive overview of the methodologies for measuring tissue oxygen levels following the administration of this compound. The protocols detailed herein are intended to guide researchers in accurately quantifying the physiological effects of this compound on tissue oxygenation, a critical step in preclinical and pharmacological studies.
Signaling Pathway of this compound
This compound exerts its effects by activating the α1-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade mediated by the Gq alpha subunit. Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, ultimately leading to the physiological responses of vasoconstriction and increased cellular metabolism.[4][5][6]
Caption: this compound Signaling Pathway.
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for measuring tissue oxygen levels after this compound administration in an animal model.
References
- 1. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Mechanism of the radiation-protective effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Assessing Hematological Parameters Post-Indralin Treatment and Irradiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the radioprotective effects of Indralin on hematological parameters in a preclinical research setting. Ionizing radiation exposure can lead to severe hematopoietic injury, characterized by a significant decline in peripheral blood cell counts and bone marrow suppression. This compound, a direct alpha-1 adrenomimetic, has demonstrated significant radioprotective properties by inducing transient hypoxia in radiosensitive tissues, thereby mitigating radiation-induced damage to hematopoietic stem and progenitor cells.[1][2]
This document outlines the methodologies for evaluating the efficacy of this compound in preserving hematological function post-irradiation, including protocols for complete blood counts, bone marrow cellularity assessment, and spleen colony-forming unit assays. The provided information is intended to guide researchers in designing and executing robust experiments to characterize the radioprotective potential of this compound and similar compounds.
Data Presentation
Table 1: Peripheral Blood Parameters
| Parameter | Irradiation Only | This compound + Irradiation | Expected Outcome with this compound |
| White Blood Cell (WBC) Count | Severe Leukopenia | Milder Leukopenia | Significantly higher nadir and faster recovery of WBC count.[2][4] |
| Neutrophil Count | Severe Neutropenia | Milder Neutropenia | Attenuation of the sharp decline in neutrophils. |
| Lymphocyte Count | Severe Lymphopenia | Milder Lymphopenia | Less pronounced reduction in lymphocyte numbers. |
| Red Blood Cell (RBC) Count | Anemia | Milder Anemia | Mitigation of the decrease in RBC count.[2] |
| Hemoglobin (HGB) | Significant Decrease | Less Pronounced Decrease | Higher hemoglobin levels compared to the irradiation-only group. |
| Platelet (PLT) Count | Severe Thrombocytopenia | Milder Thrombocytopenia | Attenuation of the drop in platelet count and faster recovery.[1] |
Table 2: Bone Marrow and Spleen Parameters
| Parameter | Irradiation Only | This compound + Irradiation | Expected Outcome with this compound |
| Bone Marrow Cellularity | Severe Hypocellularity | Partial Preservation of Cellularity | Increased number of nucleated cells in the bone marrow post-irradiation.[5] |
| Spleen Weight | Significant Decrease | Less Pronounced Decrease | Partial preservation of spleen mass.[4] |
| Endogenous Spleen Colony-Forming Units (CFU-S) | Low Number of Colonies | Significantly Increased Number of Colonies | Enhanced endogenous hematopoietic recovery, as indicated by a higher number of spleen colonies.[4][5] |
Experimental Protocols
Animal Model and Treatment
-
Animal Model: Male or female mice (e.g., C57BL/6 or BALB/c strains), 8-10 weeks old.
-
This compound Administration: Administer this compound (dose range: 10-40 mg/kg) via intramuscular (IM) or intraperitoneal (IP) injection 5-15 minutes prior to irradiation.[3]
-
Irradiation: Expose mice to a lethal or sub-lethal dose of total body irradiation (TBI) using a gamma irradiator (e.g., 6-8 Gy from a 60Co or 137Cs source). The dose should be sufficient to induce significant hematopoietic injury.
-
Control Groups:
-
Sham-irradiated control (vehicle injection, no irradiation).
-
Irradiation control (vehicle injection, with irradiation).
-
Protocol for Complete Blood Count (CBC) Analysis
-
Blood Collection: At predetermined time points post-irradiation (e.g., days 3, 7, 14, 21, and 30), collect peripheral blood (approximately 50-100 µL) from the tail vein, saphenous vein, or via cardiac puncture (terminal procedure) into EDTA-coated microtubes to prevent coagulation.
-
Sample Analysis: Analyze the blood samples using an automated hematology analyzer calibrated for mouse blood.
-
Parameters to Measure:
-
White Blood Cell (WBC) count
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
Differential leukocyte count (neutrophils, lymphocytes, monocytes).
-
-
Data Analysis: Compare the mean values of each parameter between the treatment and control groups at each time point.
Protocol for Bone Marrow Cellularity Assessment
-
Tissue Harvest: Euthanize mice at selected time points post-irradiation.
-
Bone Marrow Isolation: Dissect the femurs and tibias and carefully clean them of surrounding muscle tissue.
-
Cell Extraction: Cut the ends of the bones and flush the bone marrow cavity with 1-2 mL of phosphate-buffered saline (PBS) or cell culture medium using a syringe with a 25-gauge needle into a sterile petri dish or microcentrifuge tube.
-
Cell Suspension: Create a single-cell suspension by gently passing the marrow through the syringe and needle several times.
-
Cell Counting:
-
Dilute an aliquot of the cell suspension in a suitable buffer.
-
Use a hemocytometer or an automated cell counter to determine the total number of nucleated cells.
-
-
Data Presentation: Express the results as the total number of nucleated cells per femur/tibia.
Protocol for Endogenous Spleen Colony-Forming Unit (CFU-S) Assay
-
Experimental Setup: Follow the animal model and treatment protocol as described above.
-
Spleen Harvest: At 8-10 days post-irradiation, euthanize the mice.
-
Spleen Fixation: Carefully dissect the spleens and fix them in Bouin's solution or Telleyesniczky's fixative for 24 hours. This will decolorize the spleen and make the colonies visible.
-
Colony Counting: Count the number of visible, yellowish, nodular colonies on the surface of the spleen. A dissecting microscope can be used for more accurate counting.
-
Data Analysis: Compare the average number of spleen colonies per spleen between the this compound-treated and irradiation-only groups.
Visualizations
Caption: Experimental workflow for assessing this compound's radioprotective effects.
Caption: this compound's alpha-1 adrenergic signaling pathway leading to radioprotection.
References
- 1. Investigation of radioprotective effect of indraline of hematopoietic system in different species of animal [inis.iaea.org]
- 2. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [this compound--a novel effective radioprotector during irradiation by high-energy protons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The influence of combined application of quercetin and this compound on post-irradiation repair of hematopoiesis in acute radiation injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Parameters of proliferative activity of hematopoietic cells in mice protected from irradiation by this compound in combination with Zn-metallothionein] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Indralin in Radioprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indralin (B-190) is a potent radioprotective agent that has demonstrated significant efficacy in mitigating the harmful effects of ionizing radiation.[1] Its mechanism of action is primarily attributed to its function as a direct α1-adrenomimetic agonist.[2] Activation of α1-adrenergic receptors by this compound leads to vasoconstriction and a temporary state of hypoxia in radiosensitive tissues, which is thought to be a key factor in its radioprotective effect.[2] This document provides detailed application notes and protocols for the use of this compound in combination with other therapeutic agents, specifically monizol and betaleukin, to enhance its radioprotective properties.
Combination Therapy with Monizol
The combination of this compound with monizol (isosorbide-5-mononitrate) has been shown to potentiate the radioprotective effect of this compound. Monizol, a nitric oxide donor, is believed to enhance the this compound-induced hypoxia in tissues, thereby increasing the overall radioprotective efficacy.
Quantitative Data Summary
| Combination Therapy | Animal Model | Radiation Dose (Gy) | This compound Dose | Monizol Dose | Efficacy (Dose Reduction Factor - DRF) | Reference |
| This compound + Monizol | Female Rats | 30-50 | Not specified | Not specified | 1.4-1.5 |
Experimental Protocol: this compound and Monizol Combination in a Rat Model of Local Radiation Injury
This protocol is synthesized from methodologies reported in preclinical studies.
1. Animal Model:
-
Female rats (specific strain, e.g., Wistar) weighing 200-250g.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Acclimatize animals for at least one week before the experiment.
2. Materials:
-
This compound
-
Monizol (isosorbide-5-mononitrate)
-
Vehicle for oral administration (e.g., sterile water or 0.5% starch solution)
-
Vehicle for intraperitoneal injection (e.g., sterile saline)
-
Gamma radiation source (e.g., Cobalt-60 irradiator)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
3. Experimental Procedure:
-
Animal Grouping: Randomly divide animals into the following groups (n=10-12 per group):
-
Control (vehicle treatment, no irradiation)
-
Irradiation alone
-
This compound + Irradiation
-
Monizol + Irradiation
-
This compound + Monizol + Irradiation
-
-
Drug Administration:
-
This compound: Administer this compound orally (per os) 15 minutes prior to irradiation. The exact dose should be determined based on preliminary dose-response studies, but effective doses in rodents are typically in the range of 50-100 mg/kg.
-
Monizol: Administer monizol via intraperitoneal (IP) injection 5 minutes after irradiation. A typical dose used in rat studies is 10 mg/kg.
-
-
Irradiation:
-
Anesthetize the rats.
-
Shield the body of the animal, exposing only the target area (e.g., the right hind paw) to the radiation beam.
-
Expose the target area to a single dose of gamma radiation (e.g., 30-50 Gy) at a dose rate of approximately 1.3-1.5 Gy/min.
-
-
Post-Irradiation Monitoring and Endpoints:
-
Monitor the animals daily for signs of radiation-induced injury, such as erythema, edema, desquamation, and necrosis of the irradiated limb.
-
Score the severity of the radiation skin reaction at regular intervals (e.g., weekly) using a standardized scoring system.
-
Measure the degree of post-radiation contracture and limb amputation as long-term endpoints.
-
The Dose Reduction Factor (DRF) can be calculated by comparing the radiation dose required to produce a specific level of injury in the combination therapy group to the dose required in the irradiation-alone group.
-
Experimental Workflow: In Vivo Radioprotective Study
Caption: Workflow for an in vivo study of this compound and monizol combination.
Combination Therapy with Betaleukin
Betaleukin, a recombinant human interleukin-1β (IL-1β), has been reported to potentiate the radioprotective action of this compound. IL-1 is a cytokine known to stimulate hematopoiesis and induce the production of other radioprotective cytokines.
Quantitative Data Summary
Currently, specific quantitative data on the dose reduction factor for the this compound and betaleukin combination from peer-reviewed publications is limited. One source indicates that betaleukin potentiates the radioprotective action of this compound, but does not provide a specific DRF value. Further research is required to establish the precise efficacy of this combination.
Experimental Protocol: this compound and Betaleukin Combination in a Mouse Model of Total Body Irradiation
This protocol is a proposed methodology based on the known properties of the individual agents.
1. Animal Model:
-
Male or female mice (e.g., C57BL/6) aged 8-10 weeks.
-
Standard housing and acclimatization conditions as described for the rat protocol.
2. Materials:
-
This compound
-
Betaleukin (recombinant human IL-1β)
-
Appropriate vehicles for administration.
-
Whole-body gamma irradiator.
3. Experimental Procedure:
-
Animal Grouping:
-
Control (vehicle treatment, no irradiation)
-
Irradiation alone
-
This compound + Irradiation
-
Betaleukin + Irradiation
-
This compound + Betaleukin + Irradiation
-
-
Drug Administration:
-
This compound: Administer this compound intraperitoneally (IP) or orally 15-30 minutes before irradiation. A typical radioprotective dose in mice is in the range of 30-60 mg/kg.
-
Betaleukin: Administer betaleukin via subcutaneous (SC) or intraperitoneal (IP) injection 20-24 hours before irradiation. A common dose for radioprotection in mice is 5-15 µg/kg.
-
-
Irradiation:
-
Place mice in a well-ventilated container for irradiation.
-
Expose the animals to a lethal dose of total body irradiation (TBI), typically in the range of 7-9 Gy for C57BL/6 mice, at a dose rate of 0.5-1.0 Gy/min.
-
-
Post-Irradiation Monitoring and Endpoints:
-
Monitor survival for 30 days post-irradiation.
-
Record body weight changes.
-
Perform complete blood counts (CBCs) at various time points (e.g., days 7, 14, 21, and 30) to assess hematopoietic recovery.
-
Spleen colony-forming unit (CFU-S) assays can be performed at an earlier time point (e.g., day 9) to assess the survival of hematopoietic stem and progenitor cells.
-
The DRF can be calculated based on the LD50/30 (the radiation dose that is lethal to 50% of the animals within 30 days) for the different treatment groups.
-
Signaling Pathway of this compound (α1-Adrenergic Agonist)
This compound exerts its effects by activating the α1-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The downstream signaling cascade is depicted below.
Caption: Simplified signaling pathway of this compound via the α1-adrenergic receptor.
Disclaimer
These protocols are intended for research purposes only and should be adapted and optimized for specific experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The dosages provided are based on published literature and may require adjustment for different animal strains, ages, and experimental setups.
References
Application Notes and Protocols for In Vivo Studies of Indralin's Radioprotective Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo models and experimental protocols for evaluating the radioprotective efficacy of indralin, a potent α1-adrenomimetic agent. The information compiled herein is intended to guide researchers in designing and executing robust preclinical studies to assess the potential of this compound as a medical countermeasure against radiation-induced injury.
Introduction to this compound as a Radioprotectant
This compound is a direct-acting α1-adrenergic agonist that has demonstrated significant radioprotective effects in a variety of animal models, including mice, rats, hamsters, guinea pigs, dogs, and rhesus monkeys.[1][2] Its primary mechanism of action involves the induction of transient hypoxia in radiosensitive tissues. By binding to α1-adrenergic receptors, this compound causes vasoconstriction and an increase in oxygen consumption by cells, leading to a temporary reduction in oxygen tension.[1][3][4][5][6] This state of hypoxia makes cells less susceptible to the damaging effects of ionizing radiation, a phenomenon known as the "oxygen effect."[1] The radioprotective effects of this compound can be attenuated by α-adrenoblockers, confirming its receptor-mediated mechanism.[3]
In Vivo Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of radioprotectants. Studies with this compound have utilized a range of species, each with its own advantages. Small animal models, such as mice and rats, are suitable for initial efficacy screening and mechanistic studies due to their cost-effectiveness and availability. Larger animal models, like dogs and non-human primates, provide data that is more readily translatable to humans due to their physiological similarities.
Key Considerations for Model Selection:
-
Animal Species: Choice depends on the study's objective, with rodents being suitable for initial screening and larger animals for advanced preclinical assessment.
-
Radiation Source: The type of radiation (e.g., gamma, X-ray, neutron) should be relevant to the intended clinical or exposure scenario.
-
Dose and Dose Rate: These should be sufficient to induce the desired level of injury (e.g., lethal dose, LD50/30) and should be well-characterized.
-
Endpoints: A variety of endpoints can be assessed, including survival, organ-specific damage, and hematopoietic system recovery.
Quantitative Efficacy Data of this compound
The radioprotective efficacy of this compound has been quantified in numerous studies, demonstrating its potential as a potent countermeasure. The following tables summarize key quantitative data from various in vivo experiments.
Table 1: Survival Efficacy of this compound in Different Animal Models
| Animal Model | Radiation Dose (Gy) | This compound Dose (mg/kg) | Administration Route | Survival Rate (%) | Reference |
| Rhesus Monkeys | 6.8 (LD100/30) | 120 | Intramuscular | 83.3 (5 out of 6) | [1] |
| Rhesus Monkeys | 6.8 (LD100/30) | 80 | Intramuscular | 50 (3 out of 6) | [1] |
| Dogs | Lethal Doses | 5-30 | Not Specified | 90-100 | [2] |
| Mice | Not Specified | 21.9 (ED50) | Intramuscular | Not Applicable | [7] |
| Rats | Not Specified | Not Specified | Oral | Not Applicable | [7] |
| Hamsters | Not Specified | 50.7 (ED50) | Intramuscular | Not Applicable | [7] |
| Guinea Pigs | Not Specified | 28.8 (ED50) | Intramuscular | Not Applicable | [7] |
Table 2: Therapeutic Index and Dose Reduction Factor of this compound
| Animal Model | Therapeutic Index (TI) | Dose Reduction Factor (DRF) | Endpoint | Reference |
| Mice | 23.7 (IM) | 1.4 - 1.5 | Local Radiation Injury | [7][8] |
| Rats | 18.2 (Oral) | 1.5 | Salivary Gland Injury | [7][8] |
| Hamsters | 17.8 (IM) | Not Reported | Not Applicable | [7] |
| Guinea Pigs | 25.6 (IM) | Not Reported | Not Applicable | [7] |
| Dogs | 31.1 (IM), 23.7 (Oral) | Not Reported | Not Applicable | [2][7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo radioprotective effects of this compound.
30-Day Survival Study in Mice
This protocol is designed to assess the ability of this compound to protect against lethal doses of total body irradiation (TBI).
Materials:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-12 weeks old
-
This compound
-
Vehicle (e.g., sterile saline or as appropriate for this compound formulation)
-
Gamma or X-ray irradiator
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Group Assignment: Randomly assign mice to experimental groups (e.g., Vehicle + Irradiation, this compound + Irradiation, Sham Irradiation). A typical group size is 10-15 animals.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., intramuscularly, orally) at a predetermined time before irradiation (e.g., 15-30 minutes).
-
Irradiation: Expose the mice to a lethal dose of TBI (e.g., LD50/30 or LD90/30 for the specific strain). The dose rate should be consistent across all experimental runs. Sham-irradiated animals should be handled similarly but not exposed to radiation.
-
Post-Irradiation Monitoring: Monitor the animals daily for 30 days for survival, body weight changes, and clinical signs of radiation sickness (e.g., lethargy, ruffled fur, diarrhea).
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between groups using appropriate statistical tests (e.g., log-rank test).
Endogenous Spleen Colony Forming Unit (CFU-S) Assay
This assay assesses the radioprotective effect of this compound on hematopoietic stem and progenitor cells.
Materials:
-
Mice, this compound, vehicle, and irradiation source as in the survival study.
-
Bouin's fixative or 10% neutral buffered formalin.
Procedure:
-
Experimental Setup: Follow steps 1-4 from the 30-Day Survival Study protocol, using a sublethal dose of radiation that allows for the formation of spleen colonies (e.g., 6-8 Gy).
-
Spleen Collection: At 8-10 days post-irradiation, euthanize the mice.
-
Spleen Fixation: Carefully excise the spleens and fix them in Bouin's solution or formalin for 24 hours.
-
Colony Counting: After fixation, the spleen colonies (nodules) will be visible on the surface of the spleen. Count the number of colonies on each spleen.
-
Data Analysis: Compare the average number of spleen colonies between the this compound-treated and vehicle-treated groups using a t-test or ANOVA.
Hematological Analysis
This protocol evaluates the impact of this compound on the recovery of peripheral blood cells after irradiation.
Materials:
-
Mice, this compound, vehicle, and irradiation source.
-
Anticoagulant tubes (e.g., EDTA-coated).
-
Automated hematology analyzer.
Procedure:
-
Experimental Setup: Follow steps 1-4 from the 30-Day Survival Study protocol, using a sublethal radiation dose.
-
Blood Collection: At various time points post-irradiation (e.g., days 3, 7, 14, 21, and 30), collect peripheral blood from a subset of animals in each group via an appropriate method (e.g., submandibular or saphenous vein).
-
Blood Analysis: Analyze the blood samples using an automated hematology analyzer to determine complete blood counts (CBC), including white blood cell (WBC) count, red blood cell (RBC) count, platelet count, and hemoglobin concentration.
-
Data Analysis: Plot the changes in blood cell counts over time for each group and compare the recovery kinetics between the this compound-treated and vehicle-treated groups.
Histopathological Assessment of Intestinal Injury
This protocol is used to evaluate the protective effect of this compound on the gastrointestinal tract.
Materials:
-
Mice, this compound, vehicle, and irradiation source.
-
Formalin or other appropriate fixative.
-
Paraffin, microtome, slides, and hematoxylin and eosin (H&E) staining reagents.
-
Microscope.
Procedure:
-
Experimental Setup: Follow steps 1-4 from the 30-Day Survival Study protocol, using a radiation dose known to cause significant intestinal damage.
-
Tissue Collection: At a relevant time point post-irradiation (e.g., 3.5 days for acute injury), euthanize the mice and collect sections of the small intestine (e.g., jejunum).
-
Tissue Processing: Fix the intestinal tissues in formalin, process, and embed in paraffin.
-
Sectioning and Staining: Cut thin sections (e.g., 5 µm) and stain with H&E.
-
Microscopic Examination: Examine the stained sections under a microscope to assess morphological changes, such as villus blunting, crypt loss, and inflammatory cell infiltration. The number of surviving crypts per intestinal circumference can be quantified.
-
Data Analysis: Compare the histological scores or crypt survival counts between the this compound-treated and vehicle-treated groups.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: this compound's Mechanism of Action.
Caption: In Vivo Radioprotection Study Workflow.
References
- 1. nrc-prod.literatumonline.com [nrc-prod.literatumonline.com]
- 2. mdpi.com [mdpi.com]
- 3. niaid.nih.gov [niaid.nih.gov]
- 4. Histological assessment of intestinal injury by ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Disulfiram Protects Against Radiation-Induced Intestinal Injury in Mice [frontiersin.org]
- 6. CFU-S assay: a historical single-cell assay that offers modern insight into clonal hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Indralin Technical Support Center for Animal Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects of Indralin in animal research.
Troubleshooting Guides
This section offers practical solutions to common problems encountered during the administration of this compound in laboratory animals.
| Observed Problem | Potential Cause | Suggested Action | Animal Model |
| Sudden onset of vomiting shortly after this compound administration. | Direct pharmacological effect of this compound, particularly at higher doses. | - Monitor the animal closely. Vomiting is often self-limiting. - Ensure the animal has access to fresh water to prevent dehydration. - If vomiting is severe or persistent, consider dose reduction in subsequent experiments. - For future studies, the administration of an antiemetic prior to this compound may be considered, but potential interactions should be evaluated. | Primarily observed in monkeys, but can occur in other species. |
| Animal displays lethargy, ataxia, or impaired motor coordination. | Central nervous system effects of this compound due to its alpha-1 adrenergic agonist activity. | - Provide a safe and comfortable environment to prevent injury. - Ensure easy access to food and water. - These effects are typically transient and resolve within a few hours.[1] - Monitor the animal's recovery and document the duration of the symptoms. - If motor impairment is severe or prolonged, a reduction in the this compound dose is recommended for future experiments. | Observed in monkeys.[1] Similar effects may be seen in other species. |
| Noticeable decrease in food intake (anorexia) following this compound administration. | A known side effect of this compound, likely due to its systemic effects.[1] | - Monitor the animal's body weight and food consumption daily. - Offer highly palatable and energy-dense food to encourage eating. - Ensure fresh water is always available. - If anorexia persists for more than 24 hours or is associated with significant weight loss, consult with a veterinarian. Dose adjustment for subsequent studies may be necessary. | Reported in monkeys.[1] |
| Piloerection (hair standing on end) is observed on the animal. | A common physiological response to alpha-1 adrenergic stimulation. | - This is a benign and expected side effect of this compound. - No intervention is typically required. - Document the onset and duration of piloerection as part of the experimental record. | Observed in monkeys. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in animal research?
A1: this compound, also known as B-190, is an experimental radioprotective agent. In animal research, it is primarily used to protect tissues from the harmful effects of ionizing radiation. It has been studied in various animal models, including mice, rats, hamsters, guinea pigs, dogs, and monkeys, for its potential to mitigate radiation-induced injuries.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a direct alpha-1 adrenergic receptor agonist. Its radioprotective effects are believed to stem from its ability to induce vasoconstriction and reduce blood flow, leading to temporary hypoxia (low oxygen levels) in tissues. This state of reduced oxygen tension makes the cells less susceptible to damage from radiation.
Q3: What are the most common side effects of this compound observed in research animals?
A3: The most frequently reported side effects include decreased appetite, vomiting, impaired motor coordination (ataxia), and piloerection.[1] The severity of these side effects is generally dose-dependent.
Q4: How should I determine the appropriate dose of this compound for my animal model?
A4: The optimal dose of this compound varies significantly between species. It is crucial to consult published literature for dose-response studies in your specific animal model. The tables below provide a summary of effective and maximum tolerated doses from various studies.
Q5: Are there any known contraindications for the use of this compound?
A5: While specific contraindications are not extensively documented in the provided search results, caution should be exercised when administering this compound to animals with pre-existing cardiovascular conditions due to its effects on blood pressure and vasoconstriction.
Q6: Can this compound be administered through different routes?
A6: Yes, this compound has been administered intramuscularly (IM) and orally in animal studies. The route of administration can influence the onset and duration of both its protective effects and side effects.
Quantitative Data Summary
The following tables summarize key dosage information for this compound across different animal species as reported in the literature.
Table 1: Effective and Maximum Tolerated Doses of this compound in Various Animal Species
| Animal Species | Effective Dose (ED50) Range (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | Route of Administration |
| Monkeys (Rhesus) | 77.3 (63.3–94.3) | 800 | Intramuscular |
| Dogs | 5-30 | Not explicitly stated in search results | Intramuscular |
| Mice | 21.9 | Not explicitly stated in search results | Intramuscular |
| Rats | 50 | Not explicitly stated in search results | Intraperitoneal |
| Hamsters | 50.7 | Not explicitly stated in search results | Intramuscular |
| Guinea Pigs | 28.8 | Not explicitly stated in search results | Intramuscular |
Note: ED50 values represent the dose required to produce a radioprotective effect in 50% of the subjects.
Experimental Protocols
Protocol for Monitoring and Managing Side Effects of this compound Administration
-
Pre-administration Assessment:
-
Record the animal's baseline body weight, food and water intake, and general clinical condition for at least three days prior to this compound administration.
-
Ensure animals are properly acclimated to the experimental conditions.
-
-
This compound Administration:
-
Prepare this compound solution according to the manufacturer's instructions or published protocols.
-
Administer the calculated dose via the chosen route (e.g., intramuscularly).
-
-
Post-administration Monitoring:
-
Immediate Observation (0-4 hours): Continuously monitor the animal for the first hour for acute side effects such as vomiting, ataxia, and changes in behavior. Subsequently, perform observations at least every 30 minutes for the next three hours.
-
Short-term Monitoring (4-24 hours): Record observations of appetite, activity level, and general demeanor at regular intervals. Measure and record food and water consumption.
-
Long-term Monitoring (beyond 24 hours): Continue daily monitoring of body weight, food and water intake, and clinical signs until the animal returns to its baseline condition.
-
-
Management of Side Effects:
-
Vomiting: If vomiting occurs, remove any soiled bedding immediately. Ensure continuous access to fresh water. If vomiting is severe or persistent, consult with a veterinarian.
-
Ataxia/Motor Impairment: Place the animal in a cage with low-level enrichment to prevent injury. Ensure food and water are easily accessible.
-
Anorexia: Offer highly palatable food. If the animal does not eat for more than 24 hours, or if there is a significant drop in body weight (e.g., >10%), veterinary consultation is recommended.
-
Visualizations
Signaling Pathway of this compound
This compound acts as an agonist for the alpha-1 adrenergic receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a downstream signaling cascade.
Caption: this compound-activated alpha-1 adrenergic receptor signaling pathway.
Experimental Workflow for Managing this compound Side Effects
This workflow outlines the logical steps for observing and managing potential side effects during an experiment involving this compound.
Caption: Workflow for monitoring and managing this compound side effects.
References
Technical Support Center: Optimizing the Therapeutic Window of Indralin
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the therapeutic window of Indralin, a potent alpha-1 adrenergic agonist investigated for its radioprotective properties. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and comprehensive data summaries to maximize the efficacy of this compound while minimizing its adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's radioprotective effects?
A1: this compound is a direct alpha-1 adrenomimetic. Its radioprotective effect is primarily mediated by inducing acute, transient hypoxia in radiosensitive tissues.[1][2] This is achieved through two main actions: vasoconstriction of pre-capillary vessels, which reduces blood flow, and a simultaneous increase in oxygen consumption by cells.[1][3] This state of reduced oxygen tension (hypoxia) makes cells less susceptible to the damaging effects of ionizing radiation, a phenomenon known as the "oxygen effect".[1][3]
Q2: What is the optimal timing for this compound administration relative to radiation exposure?
A2: For maximal radioprotective effect, this compound should be administered shortly before radiation exposure. The onset of action is rapid, with protective effects observed within minutes of administration. The peak protective effect is typically seen within 10-15 minutes, and the duration of this protection lasts for approximately one hour.[4] If radiation exposure is prolonged, a second dose may be necessary after about an hour to maintain the protective effect.[4]
Q3: What are the known side effects and toxicities associated with this compound?
A3: As an alpha-1 adrenergic agonist, this compound's side effects are related to its pharmacological activity. These can include an increase in blood pressure and a decrease in pulse rate.[1] In animal studies, particularly at higher doses, observed side effects have included piloerection and vomiting.[5] A decreased appetite and subsequent weight loss have also been noted with high doses.[1]
Q4: How does the efficacy of this compound vary across different species?
A4: The optimal radioprotective doses of this compound are notably lower in larger animals, such as dogs, compared to smaller laboratory animals like mice and rats.[6] This is a critical consideration when designing preclinical studies and extrapolating data for potential human applications. The therapeutic index of this compound appears to be more favorable in larger animals compared to other classes of radioprotectors.[3]
Q5: Can this compound's radioprotective effect be counteracted?
A5: Yes, the radioprotective effects of this compound can be diminished or blocked by alpha-adrenoblocker medications such as prazosin (a selective alpha-1 blocker), tropaphen, and chlorpromazine.[1][2] Additionally, administering 100% oxygen during irradiation can decrease the radioprotective effects of this compound, which supports the hypoxia-mediated mechanism of action.[1]
Troubleshooting Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent radioprotective effect in cell culture. | 1. Inappropriate cell density. 2. Variation in drug incubation time. 3. Instability of this compound in media. 4. Contamination of cell cultures.[1] | 1. Optimize cell seeding density in preliminary experiments. 2. Standardize the incubation period with this compound before irradiation. 3. Prepare fresh this compound solutions for each experiment. 4. Use proper aseptic techniques to prevent contamination.[1] |
| High variability in animal survival studies. | 1. Incorrect drug dosage for the species being studied. 2. Variation in the timing of drug administration relative to irradiation. 3. Animal stress affecting physiological response. | 1. Consult dose-response data for the specific animal model. 2. Strictly control the timing of this compound injection and irradiation. 3. Allow for an acclimatization period for the animals and handle them consistently. |
| Observed toxicity is higher than expected in animal models. | 1. The administered dose is too high for the species. 2. Rapid intravenous injection causing acute cardiovascular effects. | 1. Reduce the dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Consider alternative routes of administration (e.g., intraperitoneal, oral) or a slower infusion rate. |
| Difficulty in measuring tissue hypoxia post-Indralin administration. | 1. The chosen hypoxia detection method lacks sensitivity or temporal resolution. 2. The timing of the measurement does not coincide with peak vasoconstriction. | 1. Utilize sensitive hypoxia markers (e.g., pimonidazole adducts, specific gene expression analysis). 2. Perform a time-course experiment to identify the point of maximum hypoxia after this compound administration. |
Data Presentation
Table 1: Dose-Response of this compound in Different Animal Models
| Animal Model | Radiation Dose (Gy) | This compound Dose (mg/kg) | Observed Effect |
| Mice | Lethal | 1.4 - 1.5 (DRF*) | Significant reduction in acute and late local radiation injuries.[7] |
| Rats | Lethal | Not specified | Induces acute hypoxia and reduces oxygen consumption.[2] |
| Hamsters | Not specified | Not specified | Studied as one of the experimental animal models.[8] |
| Dogs | Lethal | 5 - 30 | 90-100% protection from lethal doses of γ-radiation.[6] |
| Monkeys (Rhesus) | LD100/30 | 77.3 (ED50**) | 50% survival at this dose.[1] |
*Dose Reduction Factor (DRF): The ratio of the radiation dose causing a specific level of damage in the presence of the protector to the dose causing the same level of damage in its absence. **Effective Dose 50 (ED50): The dose that produces a therapeutic effect in 50% of the population.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Radioprotective Efficacy
This protocol outlines a method for determining the radioprotective effect of this compound on a mammalian cell line using a clonogenic survival assay.
1. Cell Culture and Seeding:
- Culture a suitable cell line (e.g., hematopoietic progenitor cells 32D cl 3 ) in the recommended medium and conditions.[9]
- Harvest cells in the exponential growth phase.
- Perform a cell count and determine viability (e.g., using trypan blue exclusion).
- Seed the cells into 6-well plates at a density predetermined to yield 50-100 colonies per well in the untreated, non-irradiated control group.
2. This compound Treatment and Irradiation:
- Prepare fresh solutions of this compound in a suitable vehicle (e.g., sterile PBS or cell culture medium).
- Add this compound to the appropriate wells at various concentrations to be tested. Include a vehicle-only control.
- Incubate the cells with this compound for a predetermined time (e.g., 30 minutes) before irradiation.
- Expose the plates to a calibrated source of ionizing radiation (e.g., X-rays or gamma rays) at varying doses. Include a non-irradiated control plate.
3. Colony Formation and Analysis:
- After irradiation, remove the medium containing this compound, wash the cells with PBS, and add fresh complete medium.
- Incubate the plates for a period sufficient for colony formation (typically 7-14 days).
- Fix the colonies with a solution such as methanol/acetic acid and stain with crystal violet.
- Count the number of colonies (defined as a cluster of at least 50 cells).
- Calculate the surviving fraction for each treatment group and radiation dose.
- Plot the data as a cell survival curve and determine the Dose Reduction Factor (DRF).
Protocol 2: In Vivo Evaluation of this compound's Radioprotective Efficacy in a Murine Model
This protocol describes a 30-day survival study in mice to assess the in vivo radioprotective efficacy of this compound.
1. Animals and Acclimatization:
- Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).
- Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
- Provide standard chow and water ad libitum.
2. Grouping and Administration of this compound:
- Randomly assign the mice to different experimental groups (e.g., vehicle + irradiation, different doses of this compound + irradiation, this compound alone, vehicle alone).
- Prepare this compound solutions in a sterile vehicle (e.g., saline).
- Administer this compound or the vehicle via a suitable route (e.g., intraperitoneal injection) at a specific time point before irradiation (e.g., 15-30 minutes).
3. Irradiation:
- Place the mice in a well-ventilated container that allows for uniform irradiation.
- Expose the mice to a lethal dose of total body irradiation from a calibrated source.
4. Post-Irradiation Monitoring and Data Analysis:
- Monitor the mice daily for 30 days for survival, body weight changes, and clinical signs of radiation sickness.
- Record the number of surviving animals in each group each day.
- Plot the survival data as a Kaplan-Meier survival curve.
- Calculate the percentage of survival at 30 days for each group and determine the statistical significance of the protective effect of this compound.
Visualizations
Caption: Signaling pathway of this compound-mediated radioprotection.
Caption: Workflow for in vivo radioprotection studies of this compound.
Caption: Logical approach to troubleshooting inconsistent results.
References
- 1. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Mechanism of the radiation-protective effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy and the window of radioprotection for adrenergic and serotoninergic agents and aminothiols in experiments with small and large animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irpa.net [irpa.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Radioprotector this compound at early and late manifestations of local radiation injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening of antimicrobial agents for in vitro radiation protection and mitigation capacity, including those used in supportive care regimens for bone marrow transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
factors influencing the radioprotective effect of indralin
Indralin Radioprotective Effect: Technical Support Center
Welcome to the technical support center for researchers utilizing this compound as a radioprotective agent. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, detailed protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's radioprotective effect?
A1: this compound is a direct α1-adrenomimetic agent.[1][2][3] Its primary radioprotective mechanism involves the stimulation of α1-adrenergic receptors, which leads to vasoconstriction of pre-capillary vessels and a simultaneous increase in tissue oxygen consumption.[1][2] This combined action induces acute, temporary hypoxia (low oxygen levels) in radiosensitive tissues, such as hematopoietic (blood-forming) tissues.[1][2] The state of hypoxia reduces the formation of damaging reactive oxygen species during irradiation, thereby partially neutralizing the "radiobiological oxygen effect" and protecting the cells.[1][2]
Q2: How does the timing of this compound administration influence its efficacy?
A2: The timing of administration is critical for this compound's protective effect. For prophylactic use, it must be administered shortly before radiation exposure. In animal studies, it is often given 5 minutes prior to irradiation.[2] The protective effect is rapid, beginning within 5 minutes and reaching its maximum between 10-15 minutes after administration, with a duration of approximately one hour.[3] If radiation exposure is prolonged, a repeat dose may be necessary after one hour.[3] Interestingly, this compound has also demonstrated a mitigating effect when administered after radiation exposure, particularly in cases of non-uniform irradiation.[2][4]
Q3: Are there known substances that can inhibit or interfere with this compound's radioprotective action?
A3: Yes. The radioprotective effect of this compound is mediated by α1-adrenergic receptors, so it can be blocked or reduced by α-adrenoceptor blocking agents. Specific inhibitors include non-selective blockers like tropaphen and chlorpromazine, as well as selective α1-blockers like prazosin and terazosin.[2][3][5] Additionally, theophylline, an inhibitor of cyclic AMP degradation, has been shown to decrease its effect.[2][5]
Q4: Does the type of radiation influence this compound's effectiveness?
A4: this compound has demonstrated high radioprotective efficacy against various types of ionizing radiation. It is effective for exposures to gamma-radiation, gamma-neutron radiation, and high-energy protons.[3][6][7]
Q5: What are the common side effects or toxicities observed with this compound in experimental models?
A5: In animal models, particularly at higher doses, side effects can include piloerection (hair standing on end), vomiting, and a temporary depressed state or ataxia (impaired coordination).[1][2] A decrease in appetite and subsequent weight loss has also been noted.[2] In humans, a standard oral dose may cause a temporary increase in blood pressure.[3] However, this compound is generally considered to be better tolerated than sulfur-containing radioprotectors like amifostine and has a significantly higher therapeutic index in large animal models.[2][3]
Troubleshooting Guides
Issue 1: Sub-optimal or No Radioprotective Effect Observed
| Potential Cause | Troubleshooting Step |
| Incorrect Timing | Ensure this compound is administered 5-15 minutes prior to irradiation. The protective window is short (approx. 1 hour).[2][3] |
| Inappropriate Dosage | The optimal dose varies significantly between species. Doses effective in small rodents are much higher than those for large animals like dogs or monkeys.[8][9] Consult the dose-response data (Table 1) and perform a dose-optimization study for your specific animal model. |
| Degraded Compound | Verify the purity and stability of your this compound stock. Use a fresh, properly stored solution for each experiment. |
| Route of Administration | The route (e.g., intramuscular, oral) can affect bioavailability and onset of action. Ensure the chosen route is appropriate for the experimental model and timing.[2][3][4] |
| Hyperoxic Conditions | If the experimental setup involves supplemental oxygen, this can counteract this compound's mechanism. Breathing 100% oxygen during irradiation is known to reduce its protective effect.[2][5] |
| Drug Interaction | Ensure no other administered compounds are α-adrenoceptor antagonists (e.g., prazosin, chlorpromazine) or theophylline, as these will inhibit this compound's action.[2][5] |
Issue 2: Unexpectedly High Toxicity or Adverse Events
| Potential Cause | Troubleshooting Step |
| Dosage Too High | This is the most common cause. The therapeutic index of this compound is high, but not infinite.[2] Reduce the dose. Refer to MTD and ED50 data (Table 2) for guidance. What is optimal for a mouse may be toxic for a larger animal.[8] |
| Animal Strain/Species Sensitivity | Different animal strains or species may exhibit varied sensitivity. Perform a pilot toxicity study to establish the Maximum Tolerated Dose (MTD) in your specific model before proceeding with efficacy studies. |
| Interaction with Anesthetics | Anesthetics can have cardiovascular effects. If animals are anesthetized during irradiation, the combined hemodynamic effects with this compound could lead to adverse outcomes. Evaluate potential interactions and monitor vital signs. |
Data Presentation
Table 1: Radioprotective Efficacy of this compound in Various Animal Models
| Species | Radiation Type & Dose | This compound Dose (Route) | Efficacy/Outcome | Reference |
| Rhesus Monkeys | 6.8 Gy ⁶⁰Co Gamma (LD₁₀₀/₃₀) | 120 mg/kg (IM) | 83% survival (5/6) | [2] |
| Rhesus Monkeys | 6.8 Gy ⁶⁰Co Gamma (LD₁₀₀/₃₀) | 80 mg/kg (IM) | 50% survival (3/6) | [2] |
| Rhesus Monkeys | 6.8 Gy ⁶⁰Co Gamma (LD₁₀₀/₃₀) | 40 mg/kg (IM) | 0% survival | [2] |
| Dogs | Lethal γ-radiation (>1 Gy/min) | 5-30 mg/kg (IM) | 90-100% survival | [8] |
| Dogs | Lethal γ-radiation | 30 mg/kg (IM) | Dose Reduction Factor (DRF) = 3 | [7][10] |
| Dogs | 4 Gy Protons (Lethal) | 10-40 mg/kg (IM) | 50-67.7% survival | [6] |
| Humans (projected) | N/A | 450 mg (Oral) | DRF ≈ 1.3 - 1.5 | [3][10][11] |
| Humans (projected) | N/A | 100 mg (IM) | DRF ≈ 1.6 | [10][11] |
Table 2: Toxicological and Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Route | Reference |
| ED₅₀ | Rhesus Monkeys | 77.3 mg/kg | IM | [2] |
| Maximum Tolerated Dose (MTD) | Rhesus Monkeys | 800 mg/kg | IM | [2] |
| Lethal Dose | Rhesus Monkeys | 1000 mg/kg | IM | [2] |
| Therapeutic Index (TI = MTD/ED₅₀) | Rhesus Monkeys | ~10.3 | IM | [2] |
| Therapeutic Index (TI) | Dogs | >10 | IM | [2] |
| Onset of Action | Humans | 5 minutes | Oral | [3] |
| Time to Max Effect | Humans | 10-15 minutes | Oral | [3] |
| Duration of Action | Humans | ~1 hour | Oral | [2][3] |
Experimental Protocols
Protocol 1: Evaluation of this compound's Radioprotective Efficacy in a Rodent Model (Survival Study)
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice, 8-10 weeks old). Acclimatize animals for at least one week.
-
Grouping: Randomly assign animals to experimental groups (minimum n=10 per group):
-
Group 1: Sham-irradiated Control (vehicle only)
-
Group 2: Irradiated Control (vehicle + irradiation)
-
Group 3-5: this compound Treatment (e.g., 50, 100, 200 mg/kg this compound + irradiation)
-
-
This compound Preparation & Administration: Dissolve this compound in a sterile vehicle (e.g., saline). Administer the specified dose via the chosen route (e.g., intraperitoneal or oral gavage) 15 minutes before irradiation. Administer vehicle to control groups.
-
Irradiation: Expose animals (Groups 2-5) to a predetermined lethal dose of total-body irradiation (e.g., 7-9 Gy from a ¹³⁷Cs or ⁶⁰Co source) at a specified dose rate.
-
Post-Irradiation Monitoring:
-
Monitor animal survival daily for 30 days.
-
Record body weight and clinical signs of Acute Radiation Syndrome (ARS) (e.g., lethargy, ruffled fur, diarrhea) every 1-2 days.
-
Provide supportive care (e.g., soft food, hydration packs) as per institutional guidelines.
-
-
Data Analysis:
-
Plot survival curves using the Kaplan-Meier method and compare groups using the log-rank test.[2]
-
Analyze body weight changes over time.
-
Calculate the Dose Reduction Factor (DRF) if multiple radiation doses are tested.
-
Protocol 2: Confirmation of Hypoxia-Inducing Mechanism
-
Objective: To demonstrate that this compound's effect is diminished under hyperoxic conditions.
-
Animal Model & Groups:
-
Group 1: Irradiated Control (vehicle + air breathing + irradiation)
-
Group 2: this compound Treatment (this compound + air breathing + irradiation)
-
Group 3: this compound + Hyperoxia (this compound + 100% O₂ breathing + irradiation)
-
-
Procedure:
-
Administer this compound or vehicle as in Protocol 1.
-
Place animals in an environmental chamber. For Group 3, flush the chamber with 100% medical-grade oxygen for 5-10 minutes prior to and during irradiation. Groups 1 and 2 are exposed to normal air.
-
Irradiate all groups with the same dose of radiation.
-
-
Endpoint & Analysis: Monitor 30-day survival as the primary endpoint. A statistically significant decrease in survival in Group 3 compared to Group 2 would support the hypoxia-mediated mechanism.[2][5]
Mandatory Visualizations
Caption: this compound's α1-adrenergic receptor-mediated pathway leading to tissue hypoxia and radioprotection.
Caption: Standard experimental workflow for evaluating the radioprotective efficacy of this compound in vivo.
Caption: A logical flow diagram for troubleshooting experiments with sub-optimal this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irpa.net [irpa.net]
- 4. researchgate.net [researchgate.net]
- 5. [Mechanism of the radiation-protective effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [this compound--a novel effective radioprotector during irradiation by high-energy protons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative efficacy and the window of radioprotection for adrenergic and serotoninergic agents and aminothiols in experiments with small and large animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Oxygen Pressure on Indralin's Protective Action
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of oxygen pressure on the radioprotective effects of indralin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound's radioprotective action?
This compound's protective effect stems from its ability to induce acute and reversible tissue hypoxia (a state of low oxygen) in radiosensitive organs.[1][2][3] It achieves this as a direct alpha-1 adrenomimetic, binding to alpha-1 adrenergic receptors on the smooth muscle of blood vessels.[2][4] This interaction triggers a signaling cascade that leads to vasoconstriction (narrowing of blood vessels) and a simultaneous increase in oxygen consumption by the tissues.[1][2] The resulting temporary hypoxia reduces the formation of damaging reactive oxygen species (ROS) during radiation exposure, thereby protecting the cells.
Q2: How does the ambient oxygen pressure during irradiation affect this compound's efficacy?
The oxygen pressure during irradiation significantly modulates this compound's protective action. The efficacy of this compound is highest under normoxic (normal oxygen) or hypoxic (low oxygen) conditions. Conversely, hyperoxic conditions (excess oxygen) diminish its radioprotective effects.
-
Normobaric Hyperoxia: Breathing air with an increased oxygen concentration at normal atmospheric pressure has been shown to reduce the radioprotective effect of this compound.[2]
-
100% Oxygen: Respiration of pure oxygen during irradiation also decreases the radioprotective effects of this compound.
Q3: Is there a quantitative relationship between oxygen pressure and this compound's dose-response?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or absent radioprotective effect of this compound. | Hyperoxic conditions during the experiment. | Ensure animals are breathing normal room air (normoxia) during this compound administration and irradiation. Avoid supplemental oxygen unless it is a specific variable in your experimental design. |
| Incorrect timing of this compound administration. | Administer this compound at the optimal time before irradiation to allow for the induction of hypoxia. The peak effect is typically observed shortly after administration. | |
| Inadequate dose of this compound. | Consult dose-response data for the specific animal model being used. The effective dose can vary significantly between species. | |
| Use of alpha-1 adrenergic blockers. | Concomitant administration of alpha-1 adrenergic antagonists will block the action of this compound and negate its protective effects. | |
| High variability in experimental results. | Inconsistent oxygen levels in the experimental environment. | Standardize the experimental setup to ensure consistent oxygenation for all animals in a given cohort. Monitor and control the oxygen concentration if possible. |
| Differences in animal physiology. | Ensure that the age, weight, and health status of the experimental animals are consistent across all groups. | |
| Unexpected physiological responses in animals. | This compound-induced physiological changes. | Be aware that this compound, as an alpha-1 agonist, can cause physiological changes such as a temporary increase in blood pressure and a decrease in heart rate. Monitor animals closely after administration. |
Data Presentation
The following tables summarize key quantitative data related to this compound's protective action.
Table 1: Effect of this compound on Physiological Parameters in Mice
| Parameter | Change Observed | Reference |
| Oxygen Consumption | Impaired by 30-46% | [2] |
| Spleen Bloodflow | Reduced to 26.3% of control | [2] |
| Rectal Temperature | Decreased by 1.5-2.0 °C | [2] |
Table 2: Dose-Response of this compound's Radioprotective Effect in Different Animal Models
| Animal Model | Effective Dose (ED) / Protective Dose | Observed Protective Effect | Reference |
| Monkeys (Rhesus) | ED50: 77.3 mg/kg (intramuscular) | Protection against lethal dose of gamma irradiation. | |
| Dogs | 5-30 mg/kg | 90-100% protection against lethal doses of gamma-radiation. | [5] |
| Mice | - | Dose Reduction Factor (DRF) of 1.4-1.5 | [6] |
| Rats | - | - | |
| Hamsters | - | - | [5] |
Table 3: Dose Reduction Factors (DRF) for this compound
| Animal Model | Administration Route | Dose Reduction Factor (DRF) | Reference |
| Humans (anticipated) | Peroral | 1.5 | [7] |
| Dogs | - | Up to 3.0 under optimal conditions | [8] |
| Mice | Intraperitoneal | 1.4 - 1.5 | [6] |
| Mice (local application) | Topical | 1.3 - 1.5 | [6] |
| Rats (salivary glands) | - | 1.5 | [6] |
Experimental Protocols
Key Experiment: Assessing the Radioprotective Efficacy of this compound in a Mouse Model
This protocol outlines a general methodology for evaluating the radioprotective effect of this compound. Specific parameters such as doses and radiation levels should be optimized based on institutional guidelines and previous literature.
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and weight range.
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly assign animals to the following groups:
-
Control (vehicle treatment, no irradiation)
-
Irradiation alone (vehicle treatment + irradiation)
-
This compound + Irradiation (this compound treatment + irradiation)
-
(Optional) this compound alone (this compound treatment, no irradiation)
-
-
This compound Administration:
-
Prepare a fresh solution of this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the selected dose of this compound (or vehicle) to the animals via the chosen route (e.g., intraperitoneal injection). The timing of administration before irradiation is critical and should be based on pharmacokinetic data to coincide with the peak hypoxic effect.
-
-
Irradiation:
-
At the predetermined time after this compound administration, expose the animals in the irradiation groups to a specific dose of whole-body irradiation from a calibrated source (e.g., Cesium-137 or Cobalt-60).
-
Ensure proper shielding and dosimetry to deliver a uniform and accurate radiation dose.
-
-
Post-Irradiation Monitoring:
-
Monitor the animals daily for a set period (e.g., 30 days) for survival, body weight changes, and clinical signs of radiation sickness.
-
Provide supportive care as needed according to institutional animal care guidelines.
-
-
Data Analysis:
-
Calculate the percentage of survival in each group.
-
Determine the Dose Reduction Factor (DRF) by comparing the LD50/30 (the radiation dose that is lethal to 50% of the animals within 30 days) of the this compound-treated group to the irradiation-alone group.
-
Visualizations
Caption: Signaling pathway of this compound's protective action.
Caption: Experimental workflow for assessing this compound's efficacy.
Caption: Logical relationship of oxygen pressure and this compound's action.
References
- 1. researchgate.net [researchgate.net]
- 2. [Mechanism of the radiation-protective effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Radioprotector this compound at early and late manifestations of local radiation injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irpa.net [irpa.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Blockade of Indralin's Effects with α-Adrenoceptor Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the radioprotective agent indralin and α-adrenoceptor antagonists. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research in this area.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a direct α1-adrenoceptor agonist.[1] Its radioprotective effects are primarily mediated through the activation of α1-adrenergic receptors, leading to physiological responses that protect tissues from radiation-induced damage.[1]
Q2: Which α-adrenoceptor antagonists can be used to block the effects of this compound?
A2: The radioprotective effects of this compound can be reduced or completely eliminated by α-adrenoceptor antagonists. Prazosin, a selective α1-adrenoceptor antagonist, is effective in blocking this compound's action.[1] Non-selective α-adrenolytics such as tropaphen and aminazine have also been shown to antagonize this compound's effects.[1]
Q3: Has the blockade of this compound's effect by prazosin been quantified?
Q4: What is the expected outcome of administering an effective dose of an α1-adrenoceptor antagonist prior to this compound and irradiation?
A4: Administering an appropriate dose of an α1-adrenoceptor antagonist like prazosin before this compound is expected to significantly reduce or abolish the radioprotective effect of this compound. This would result in a survival rate and tissue damage level in animal models similar to that of the radiation-only control group.
Q5: Are there any known off-target effects of this compound that would not be blocked by α1-adrenoceptor antagonists?
A5: The current understanding is that the primary radioprotective mechanism of this compound is mediated through α1-adrenergic receptors.[1] Therefore, it is expected that its significant radioprotective effects would be blocked by selective α1-antagonists. However, as with any pharmacological agent, the possibility of minor off-target effects cannot be entirely ruled out without specific investigation.
Troubleshooting Guides
Problem 1: Inconsistent or no blockade of this compound's effect is observed with an α-adrenoceptor antagonist.
| Possible Cause | Troubleshooting Step |
| Inadequate Antagonist Dose | The dose of the antagonist may be insufficient to competitively inhibit the effect of the administered this compound dose. Review the literature for effective dose ranges of the antagonist for in vivo α1-adrenoceptor blockade. Perform a dose-response study for the antagonist in your specific experimental model. |
| Timing of Administration | The antagonist may not have reached its peak effective concentration at the receptor site when this compound was administered. Optimize the pre-treatment time with the antagonist. This can range from 30 minutes to several hours depending on the pharmacokinetic properties of the antagonist. |
| Pharmacokinetic Interactions | There may be unforeseen pharmacokinetic interactions between the antagonist and this compound. While not documented, consider assessing the plasma concentrations of both compounds if the issue persists. |
| Reagent Quality | The antagonist or this compound may have degraded. Ensure that the compounds are of high purity and have been stored correctly according to the manufacturer's instructions. |
Problem 2: Excessive toxicity or mortality in the experimental group receiving both the antagonist and this compound.
| Possible Cause | Troubleshooting Step |
| Combined Toxicity | The combined administration of the antagonist and this compound at high doses may lead to synergistic toxicity, such as profound cardiovascular effects. Reduce the doses of one or both compounds. Consult literature for known toxicities of the individual agents. |
| Vehicle Effects | The vehicle used to dissolve the antagonist or this compound may be causing toxicity. Run a vehicle-only control group to assess its effects. Consider alternative, less toxic vehicles. |
| Animal Strain Sensitivity | The specific strain of animal used may be particularly sensitive to the combination of drugs. Review literature for strain-specific sensitivities or conduct a pilot study with a different strain. |
Quantitative Data Summary
The following table summarizes the dose-response relationship for the radioprotective effect of this compound in various animal species. This data is crucial for designing experiments aimed at blocking its effect.
| Animal Species | Route of Administration | Effective Dose (ED50) for Radioprotection | Reference |
| Mice | Intraperitoneal (i.p.) | Not explicitly stated, but effective doses are implied in dose-response curves. | [2] |
| Rats | Not specified | Not explicitly stated, but effective doses are implied in dose-response curves. | [2] |
| Hamsters | Not specified | Not explicitly stated, but effective doses are implied in dose-response curves. | [2] |
| Dogs | Intramuscular (i.m.) | 5-30 mg/kg resulted in 90-100% protection. | [2] |
| Rhesus Monkeys | Intramuscular (i.m.) | ED50 = 77.3 mg/kg | [3] |
Note: The Dose Reduction Factor (DRF) is another important metric for quantifying radioprotective efficacy, and for this compound, it has been reported to be in the range of 1.4-1.7 in mice for various radiation protocols.[1]
Experimental Protocols
Protocol 1: In Vivo Assessment of α-Adrenoceptor Antagonist-Mediated Blockade of this compound's Radioprotective Effect in Mice
Objective: To determine if pre-treatment with an α1-adrenoceptor antagonist (e.g., prazosin) can block the radioprotective effect of this compound in mice exposed to a lethal dose of ionizing radiation.
Materials:
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
This compound
-
Prazosin hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Appropriate vehicle for drug dissolution (if not saline)
-
Gamma irradiator (e.g., 60Co or 137Cs source)
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to the following experimental groups (n=10-15 per group):
-
Group 1: Vehicle Control (receives vehicle for both drugs, no irradiation)
-
Group 2: Radiation Control (receives vehicle for both drugs + irradiation)
-
Group 3: this compound + Radiation (receives vehicle for antagonist + this compound + irradiation)
-
Group 4: Antagonist + this compound + Radiation (receives antagonist + this compound + irradiation)
-
Group 5: Antagonist only + Radiation (receives antagonist + vehicle for this compound + irradiation)
-
-
Drug Preparation and Administration:
-
Dissolve this compound and prazosin in sterile saline or another appropriate vehicle.
-
Administer prazosin (or its vehicle) via intraperitoneal (i.p.) injection at a pre-determined time before this compound (e.g., 30-60 minutes). The dose of prazosin should be selected based on literature reports of effective α1-adrenoceptor blockade in mice.
-
Administer this compound (or its vehicle) via i.p. injection at a specific time before irradiation (e.g., 15-30 minutes).[4] The dose of this compound should be a known effective radioprotective dose for the chosen mouse strain.[2]
-
-
Irradiation:
-
Expose mice from Groups 2, 3, 4, and 5 to a lethal dose of whole-body gamma radiation (e.g., a dose expected to cause mortality in 90-100% of animals within 30 days, LD90/30). The dose rate should be consistent across all irradiated groups.
-
-
Post-Irradiation Monitoring:
-
Monitor the mice daily for 30 days for survival, body weight changes, and clinical signs of radiation sickness (e.g., lethargy, ruffled fur, diarrhea).
-
-
Data Analysis:
-
Record the number of surviving animals in each group daily.
-
Plot Kaplan-Meier survival curves for each group and compare them using a log-rank test.
-
Analyze body weight changes over time using appropriate statistical methods (e.g., repeated measures ANOVA).
-
Expected Results:
-
Group 2 (Radiation Control) should exhibit high mortality.
-
Group 3 (this compound + Radiation) should show a significantly higher survival rate compared to Group 2.
-
Group 4 (Antagonist + this compound + Radiation) should have a survival rate that is not significantly different from Group 2, demonstrating the blockade of this compound's protective effect.
-
Group 5 (Antagonist only + Radiation) should have a survival rate similar to Group 2, confirming that the antagonist itself does not have a radioprotective effect.
Visualizations
Caption: Signaling pathway of this compound-mediated radioprotection and its blockade.
Caption: Workflow for in vivo assessment of this compound blockade.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative efficacy and the window of radioprotection for adrenergic and serotoninergic agents and aminothiols in experiments with small and large animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo radioprotection by ocimum flavonoids: survival of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing indralin's efficacy through synergistic combinations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Indralin in synergistic combinations. Find answers to frequently asked questions and troubleshoot common experimental issues to enhance this compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the scientific rationale for its synergistic use?
This compound is a potent and selective inhibitor of the Ribosomal Protein S6 Kinase 1 (S6K1), a critical downstream effector in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. By inhibiting S6K1, this compound effectively curtails these pro-tumorigenic signals.
The rationale for synergistic combinations stems from the complexity of cancer cell signaling. Tumor cells can often bypass the inhibition of a single node through feedback loops or activation of parallel pathways. Combining this compound with agents targeting different nodes of the same pathway (e.g., an mTORC1 inhibitor) or distinct pathways can create a more robust and durable anti-cancer effect.
Q2: Which therapeutic agents have shown the most promise in combination with this compound?
Preclinical studies have demonstrated significant synergistic effects when this compound is combined with mTORC1 inhibitors (e.g., "Compound B") and certain cytotoxic agents (e.g., "Agent C"). The combination with mTORC1 inhibitors leads to a more complete blockade of the PI3K/Akt/mTOR pathway, while co-administration with cytotoxic agents can prime cancer cells for apoptosis.
Troubleshooting Guide
Q1: I am observing high variability in my IC50 values for this compound across replicate experiments. What could be the cause?
High variability in IC50 values can stem from several factors:
-
Cell Confluency: Ensure that cells are seeded at a consistent density across all plates and experiments. Cell confluency at the time of treatment can significantly impact drug sensitivity.
-
Reagent Preparation: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Incubation Time: The duration of the cell viability assay (e.g., MTT, CellTiter-Glo®) can influence the results. Optimize and maintain a consistent incubation time.
Q2: The synergistic effect of this compound and Compound B is not as pronounced in my cell line as in the published literature. Why might this be?
The degree of synergy is often cell-type specific and dependent on the underlying genetic and signaling landscape of the cancer cells.
-
Pathway Activation Status: The cell line you are using may not have a hyperactivated PI3K/Akt/mTOR pathway, which is critical for the synergistic interaction between this compound and an mTORC1 inhibitor.
-
Alternative Survival Pathways: The cells might rely on parallel survival pathways that are not targeted by this combination.
To investigate this, you should first confirm the activation status of the PI3K/Akt/mTOR pathway in your cell line using Western blotting to check the phosphorylation levels of key proteins like Akt and S6K1.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Combination with Compound B and Agent C in MCF-7 and A549 Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) at ED50 |
| MCF-7 | This compound | 150 | - |
| Compound B | 200 | - | |
| This compound + Compound B | - | 0.4 (Synergistic) | |
| Agent C | 500 | - | |
| This compound + Agent C | - | 0.8 (Slightly Synergistic) | |
| A549 | This compound | 300 | - |
| Compound B | 450 | - | |
| This compound + Compound B | - | 0.9 (Additive) | |
| Agent C | 350 | - | |
| This compound + Agent C | - | 0.6 (Synergistic) |
CI values were calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination and Synergy Analysis
This protocol outlines the steps for assessing cell viability after treatment with this compound, alone and in combination.
Methodology:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation and Treatment: Prepare a 2X stock of the desired concentrations of this compound and the combination agent (e.g., Compound B) in cell culture medium. For combination treatments, maintain a constant ratio of the two drugs. Remove the old medium from the cells and add the drug-containing medium.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software like GraphPad Prism to determine the IC50 values. For synergy analysis, use software such as CompuSyn to calculate the Combination Index (CI).
2. Western Blot Analysis of S6K1 Phosphorylation
This protocol is for confirming the on-target effect of this compound by measuring the phosphorylation status of its target, S6K1.
Methodology:
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound at various concentrations for 2-4 hours. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389) and total S6K1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-S6K1 signal to the total S6K1 signal to determine the extent of target inhibition.
challenges in the clinical translation of indralin research
Welcome to the technical support center for Indralin research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this compound's preclinical and clinical translation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Indra Kinase (IK), a critical upstream regulator of the RAV-NEX signaling pathway. By binding to the ATP-binding pocket of IK, this compound prevents the phosphorylation and subsequent activation of the downstream effector protein RAV. This leads to a blockade of NEX-mediated gene transcription, which is crucial for the proliferation and survival of specific cancer cell subtypes.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for Indra Kinase, some minor off-target activity has been observed at higher concentrations. The most significant off-target interactions are with other members of the same kinase family. These off-target effects are believed to be responsible for some of the mild toxicities observed in preclinical models. See the kinase selectivity profile in Table 1 for more details.
Q3: What are the common mechanisms of acquired resistance to this compound observed in preclinical models?
Two primary mechanisms of acquired resistance have been identified:
-
Gatekeeper Mutations: Point mutations in the ATP-binding pocket of Indra Kinase can reduce the binding affinity of this compound, rendering it less effective.
-
Pathway Reactivation: Upregulation of parallel signaling pathways that bypass the IK-RAV-NEX axis can restore downstream proliferative signals, even in the presence of effective IK inhibition.
Troubleshooting Guides
In Vitro & Cellular Assays
Q: My Western blot results show inconsistent inhibition of pRAV (phosphorylated RAV) after this compound treatment. What could be the cause?
A: This is a common issue that can arise from several factors. Follow this troubleshooting workflow:
Technical Support Center: Indralin Administration in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing indralin (also known as B-190) in preclinical models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Handling and Preparation
-
Q: How should I prepare this compound for injection?
-
A: For intramuscular injection in monkeys, a 2.5% solution has been used.[1] While specific vehicle information for a 2.5% solution is not detailed in the available literature, sterile water for injection or isotonic saline are common vehicles for parenteral administration. It is crucial to ensure the final solution is sterile and properly solubilized.
-
-
Q: What is the stability of the prepared this compound solution?
2. Dosing and Administration
-
Q: What are the recommended doses of this compound for different animal models?
-
A: The optimal dose of this compound varies significantly between species. Refer to the data tables below for species-specific effective doses (ED₅₀), optimal protective doses, and toxic doses. For example, in dogs, an optimal dose of 30 mg/kg has been reported, while in monkeys, doses of 80-120 mg/kg have shown significant radioprotective effects.[1]
-
-
Q: When should this compound be administered relative to irradiation?
-
A: this compound is an emergency radioprotector and should be administered shortly before irradiation. In monkey studies, intramuscular administration was performed 5 minutes prior to radiation exposure.[1]
-
-
Q: I am observing high variability in the radioprotective effect. What could be the cause?
-
A: Variability can be due to several factors:
-
Inconsistent timing of administration: Ensure precise and consistent timing between this compound injection and irradiation for all animals.
-
Animal stress: Stress can influence the physiological response to both this compound and radiation. Acclimatize animals properly and handle them gently.
-
Route of administration: Ensure the intended route of administration (e.g., intraperitoneal, intramuscular) is consistently achieved.
-
-
3. Managing Side Effects and Toxicity
-
Q: My animals are showing signs of acute toxicity (e.g., respiratory distress, seizures) even at what I believed to be a therapeutic dose. What should I do?
-
A: Immediately discontinue the experiment for the affected animal and provide supportive care. Review your dosing calculations and preparation procedures to rule out errors. The therapeutic index of this compound can vary, and what is protective in one model may be toxic in another. Consider performing a dose-range finding study in your specific animal model and strain. In monkeys, a maximum tolerated dose of 800 mg/kg was established, with a dose of 1000 mg/kg causing mortality.[1]
-
-
Q: I've observed a significant increase in blood pressure and a decrease in heart rate after this compound administration. Is this expected and how can I manage it?
-
A: Yes, this is an expected pharmacodynamic effect of this compound due to its α1-adrenergic agonist activity.[1][2][3] This leads to vasoconstriction and a reflexive bradycardia.[2][3][4] In rabbits, a 33.4% increase in blood pressure was observed 1-2 minutes after a 20 mg/kg intramuscular injection.[4] If these cardiovascular effects are a concern for your experimental endpoints, co-administration of a vasodilator like monizol (isosorbide-5-mononitrate) has been shown to mitigate the hypertensive effects without completely abolishing the radioprotective properties.[3][4]
-
-
Q: Are there any known long-term side effects of this compound administration?
-
A: The available literature primarily focuses on the acute radioprotective effects of this compound. In a 4.5-year follow-up study in dogs that survived irradiation after this compound treatment, no gross macroscopic structural changes in visceral organs were noted upon necropsy. However, benign tumors were observed in 7 out of 27 sacrificed dogs, a frequency noted as infrequent in intact dogs of that age. Complete recovery of the total leukocyte count took 9 to 13 months. The animals were able to reproduce successfully.
-
4. Drug Interactions
-
Q: Can I administer anesthetics or analgesics with this compound?
-
A: Caution is advised. Since this compound is a potent α1-adrenergic agonist with significant cardiovascular effects, its interaction with anesthetics and analgesics that also affect the cardiovascular or central nervous system has not been well-documented in the available literature. Anesthetics like ketamine and inhalants such as isoflurane can have their own hemodynamic effects, and the combination could lead to unpredictable and potentially severe adverse events. Similarly, analgesics, particularly opioids like buprenorphine, can cause respiratory depression and sedation, which could be compounded by the systemic effects of this compound. If anesthesia or analgesia is necessary, it is highly recommended to conduct a preliminary study to assess the safety of the combination in a small number of animals.
-
-
Q: Are there any other known drug interactions?
Quantitative Data Summary
Table 1: Survival Rates and Dose Reduction Factors (DRF) of this compound in Preclinical Models
| Animal Model | Radiation Dose (Gy) | This compound Dose (mg/kg) | Administration Route | Survival Rate (%) | Dose Reduction Factor (DRF) | Reference |
| Rhesus Monkey | 6.8 | 120 | Intramuscular | 83.3 | - | [1] |
| Rhesus Monkey | 6.8 | 80 | Intramuscular | 50 | - | [1] |
| Rhesus Monkey | 6.8 | 60 | Intramuscular | 25 | - | [1] |
| Rhesus Monkey | 6.8 | 40 | Intramuscular | 0 | - | [1] |
| Dog | - | 30 | - | - | 3 | |
| Mouse | 20-45 (local) | - | Intraperitoneal | - | 1.4-1.5 | |
| Mouse | 57 (fractionated) | - | - | - | 1.5-1.7 | |
| Rat | - | - | - | 1.5 |
Table 2: Effective and Toxic Doses of this compound in Rhesus Monkeys
| Parameter | Dose (mg/kg) | Administration Route | Reference |
| Average Effective Dose (ED₅₀) | 77.3 | Intramuscular | [1] |
| Maximum Tolerated Dose (MTD) | 800 | Intramuscular | [1] |
| Toxic Dose (leading to mortality) | 1000 | Intramuscular | [1] |
Table 3: Hematological Effects in Rhesus Monkeys Following 6.8 Gy Irradiation with and without this compound (120 mg/kg)
| Hematological Parameter | Group | Nadir (Day post-irradiation) | Recovery Trend | Reference |
| Leukocytes | Control | ~10 | Severe leukopenia leading to mortality | [1] |
| Leukocytes | This compound | ~12-15 | Milder leukopenia with subsequent recovery | [1] |
| Thrombocytes | Control | ~10-12 | Severe thrombocytopenia | [1] |
| Thrombocytes | This compound | ~15 | Less pronounced thrombocytopenia | [1] |
| Erythrocytes | Control | ~11-13 | Profound decrease | [1] |
| Erythrocytes | This compound | Later and less severe | Milder anemia | [1] |
| Hemoglobin | Control | ~11-13 | Profound decrease | [1] |
| Hemoglobin | This compound | Later and less severe | Milder anemia | [1] |
Experimental Protocols
Protocol 1: Intramuscular Administration of this compound in Rhesus Monkeys for Radioprotection Studies
-
Animal Model: Male and female juvenile rhesus macaques (Macaca mulatta), 2-3 years old, weighing 2.1-3.5 kg.
-
This compound Preparation: Prepare a 2.5% solution of this compound. The vehicle used in the cited study is not specified, but sterile water for injection or isotonic saline are common choices.
-
Administration:
-
Acclimatize animals to the experimental conditions.
-
Five minutes prior to irradiation, administer the this compound solution intramuscularly into the thigh.
-
Doses ranging from 40 to 120 mg/kg have been tested.
-
-
Irradiation:
-
Expose the animals to total-body gamma irradiation from a ⁶⁰Co source.
-
A lethal dose of 6.8 Gy has been used.
-
-
Post-Irradiation Care:
-
Monitor animals closely for clinical signs of acute radiation syndrome (ARS), including changes in behavior, appetite, and the development of hemorrhagic syndrome.
-
Provide supportive care as per institutional guidelines. A course of antimicrobial agents may be administered to prevent infections.
-
Conduct regular blood sampling to monitor hematological parameters.
-
Visualizations
Caption: Signaling pathway of this compound's radioprotective effect.
Caption: General experimental workflow for preclinical this compound studies.
Caption: Logical workflow for troubleshooting unexpected outcomes.
References
- 1. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Mechanism of the radiation-protective effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Parameters of proliferative activity of hematopoietic cells in mice protected from irradiation by this compound in combination with Zn-metallothionein] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Indralin and Aminothiol Radioprotectors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Indralin, an α1-adrenergic agonist, with traditional aminothiol-based radioprotectors. The information presented herein is supported by experimental data to assist in the evaluation of these compounds for radioprotective applications.
Introduction to Radioprotective Agents
Ionizing radiation poses a significant threat to living tissues by inducing the formation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. Radioprotective agents are compounds designed to mitigate the harmful effects of radiation exposure. Historically, aminothiol compounds, such as amifostine and cystamine, have been the focus of radioprotector research. These agents primarily function as potent free-radical scavengers. More recently, alternative mechanisms of radioprotection have been explored, leading to the development of agents like this compound (also known as B-190), which operates through a receptor-mediated pathway to induce temporary, protective hypoxia in sensitive tissues.[1][2]
Mechanism of Action: A Fundamental Divergence
The primary distinction between this compound and aminothiols lies in their mechanism of action.
This compound: As a direct α1-adrenergic agonist, this compound's radioprotective effect is not due to free radical scavenging.[1] Instead, it binds to α1-adrenergic receptors on vascular smooth muscle, triggering a signaling cascade that leads to vasoconstriction.[3] This narrowing of blood vessels reduces blood flow and oxygen supply to radiosensitive tissues, inducing a state of acute, reversible hypoxia.[3] The reduction in oxygen tension at the time of radiation exposure diminishes the formation of damaging oxygen-based free radicals, thereby protecting the cells.[3] This pharmacological effect is blocked by α-adrenoceptor antagonists like prazosin and terazosin.[1]
Aminothiols: This class of compounds, which includes well-known agents like amifostine and cystamine, functions through direct chemical interactions.[2] Their primary mechanism is the scavenging of free radicals generated by the radiolysis of water.[2] The thiol group (-SH) in these molecules can donate a hydrogen atom to neutralize free radicals, preventing them from damaging critical cellular components like DNA.[2] Some aminothiols can also form mixed disulfides with proteins, potentially shielding them from radiation damage.
Signaling and Protective Pathways
The distinct mechanisms of this compound and aminothiols are illustrated in the diagrams below.
Caption: this compound's α1-adrenergic signaling pathway.
Caption: Aminothiol's free radical scavenging mechanism.
Comparative Efficacy: Quantitative Data
The efficacy of radioprotectors can be assessed using several metrics, including the Dose Reduction Factor (DRF) and the Therapeutic Index (TI). The DRF indicates the factor by which the radiation dose can be increased to achieve the same biological effect in the presence of the drug. The TI is a measure of the drug's safety, typically the ratio of the maximum tolerated dose to the effective dose.
| Parameter | This compound | Aminothiols (Amifostine/Cystamine) | Reference |
| Dose Reduction Factor (DRF) | Up to 1.5 (in humans) | ~1.37 (Amifostine, clinical data); Varies by compound and model | [1] |
| Therapeutic Index (TI) | High and stable across species (e.g., ~10 in monkeys, >10 in dogs) | Decreases in larger animals (e.g., Cystamine TI drops from 3.3 in mice to 1.2 in dogs) | [2][4] |
| Onset of Action | Rapid (maximum effect in 10-15 minutes) | Variable, typically 15-30 minutes pre-exposure | [1] |
| Duration of Protection | Approximately 1 hour | Variable depending on the specific aminothiol | [1] |
| Common Side Effects | Well-tolerated; does not cause dyspeptic complications. May affect blood pressure. | Nausea, vomiting, hypotension (especially with amifostine) | [1] |
Experimental Protocols and Methodologies
The data presented in this guide are derived from in vivo animal studies. The general experimental workflow for assessing the efficacy of these radioprotectors is outlined below.
General In Vivo Radioprotection Assay
-
Animal Models: Studies have utilized various animal models, including mice, rats, hamsters, dogs, and non-human primates (e.g., rhesus monkeys).[4][5][6]
-
Drug Administration:
-
Irradiation: Animals are exposed to a lethal or near-lethal dose of whole-body gamma radiation (e.g., from a Cobalt-60 source). The dose rates and total doses are precisely controlled (e.g., 9.0-9.5 Gy).[5]
-
Endpoint Measurement: The primary endpoint is typically survival over a 30 or 60-day period. Other endpoints include the severity of acute radiation syndrome (ARS), hematopoietic syndrome, and organ-specific damage.[4]
-
Data Analysis: Survival curves are generated, and statistical analyses are performed to determine the effective dose (ED50) and the DRF. The maximum tolerated dose (MTD) is determined in separate toxicology studies to calculate the TI.
Caption: General workflow for in vivo radioprotector efficacy studies.
Summary and Conclusion
This compound and aminothiols represent two distinct and viable strategies for radioprotection.
-
This compound offers a unique, receptor-mediated mechanism of action by inducing tissue hypoxia. Its key advantages include a high and stable therapeutic index across different species and a better side-effect profile, notably the absence of the gastrointestinal distress commonly associated with aminothiols.[1][2][4] This makes it a compelling candidate for emergency radiological situations.
-
Aminothiols , such as amifostine, are potent free-radical scavengers and have a well-established history in clinical use, particularly as adjuvants in radiotherapy to protect normal tissues.[2] However, their efficacy can be limited by a narrow therapeutic window that decreases in larger species and a higher incidence of adverse effects.[2]
The choice between these agents depends on the specific application. This compound's rapid onset and favorable safety profile are advantageous for emergency preparedness. Aminothiols, despite their limitations, have a proven track record in specific clinical contexts. Future research may also explore the potential synergistic effects of combining these two classes of drugs, as some studies have shown that co-administration can enhance radioprotective efficacy.[5]
References
- 1. irpa.net [irpa.net]
- 2. Comparative efficacy and the window of radioprotection for adrenergic and serotoninergic agents and aminothiols in experiments with small and large animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Radioprotective properties of this compound combined with cystamine and mexamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Analysis of the Therapeutic Effect of Radioprotectors Cystamine and this compound in the Capacity of Radiomitigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the α1-Adrenergic Mechanism of Indralin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of indralin's α1-adrenergic mechanism with alternative α1-agonists, supported by experimental data and detailed methodologies.
This compound is a potent radioprotective agent, and its efficacy is attributed to its direct action as an α1-adrenergic receptor agonist.[1] This agonism leads to vasoconstriction and a subsequent reduction in tissue oxygenation (hypoxia) in radiosensitive tissues, which is a key mechanism of its radioprotective effect. The α1-adrenergic activity of this compound has been validated by the blockade of its effects by selective α1-antagonists such as prazosin.
This guide will compare this compound with other well-known α1-adrenergic agonists, namely phenylephrine, methoxamine, and naphazoline, focusing on their receptor binding affinity, functional potency, and the experimental methods used to determine these properties.
Comparative Analysis of α1-Adrenergic Agonists
| Compound | Receptor Subtype(s) | Binding Affinity (Ki) | Functional Potency (EC50) | Key Characteristics |
| This compound | α1 (suggested α1B preference) | Data not available | Data not available | Direct α1-adrenomimetic; radioprotective effects blocked by prazosin.[1] |
| Phenylephrine | α1A, α1B, α1D | pKi: 4.70 (α1A), 4.87 (α1B), 5.86 (α1D)[2] | ~1.4 x 10⁻⁶ M (human internal mammary artery)[3] | Selective α1-agonist, widely used as a vasopressor and decongestant.[2] |
| Methoxamine | α1 | Data not available | Data not available | A selective α1-adrenergic receptor agonist that causes vasoconstriction.[4][5][6] |
| Naphazoline | α1 | Data not available | Data not available | A sympathomimetic agent with potent α-adrenergic agonist activity, used as a vasoconstrictor. |
Signaling Pathways and Experimental Workflows
To understand the validation of the α1-adrenergic mechanism, it is crucial to visualize the underlying signaling pathway and the experimental workflows used in research.
Caption: α1-Adrenergic receptor signaling pathway initiated by an agonist like this compound.
Caption: Workflow for validating the α1-adrenergic mechanism of a compound like this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to validate and characterize the α1-adrenergic mechanism of compounds like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the α1-adrenergic receptor.
1. Membrane Preparation:
-
Tissues or cells expressing α1-adrenergic receptors are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation (e.g., 10-50 µg of protein), a fixed concentration of a radiolabeled ligand that specifically binds to α1-receptors (e.g., [³H]-prazosin), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Total binding is measured in wells with only the radioligand and membranes.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-antagonist to saturate the receptors.[2]
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Vasoconstriction Assay (Aortic Ring Assay)
This functional assay measures the ability of a compound to induce contraction in isolated blood vessels, providing a measure of its efficacy as a vasoconstrictor.
1. Tissue Preparation:
-
The thoracic aorta is carefully dissected from a laboratory animal (e.g., a rat).
-
The aorta is cleaned of surrounding connective and adipose tissue and cut into rings of approximately 2-4 mm in length.
2. Mounting:
-
Each aortic ring is suspended between two L-shaped stainless-steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
3. Equilibration and Viability Check:
-
The aortic rings are allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), with the buffer being changed periodically.
-
The viability of the rings is tested by inducing a contraction with a known vasoconstrictor (e.g., potassium chloride or phenylephrine).
4. Experimental Protocol:
-
Once a stable baseline is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., this compound) to the organ bath.
-
The contractile response (increase in tension) is recorded for each concentration until a maximal response is achieved.
5. Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by a reference agonist or KCl.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined from the concentration-response curve.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation, which is a key downstream event in the α1-adrenergic signaling pathway.
1. Cell Culture and Dye Loading:
-
Cells expressing α1-adrenergic receptors (either endogenously or through transfection) are cultured in a suitable medium.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Calcium Green-1 AM) by incubating them with the dye for a specific period (e.g., 30-60 minutes).
2. Calcium Measurement:
-
After dye loading, the cells are washed to remove excess extracellular dye.
-
The cells are then placed in a fluorometer or on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
A baseline fluorescence reading is taken before the addition of the agonist.
3. Agonist Stimulation:
-
The test compound (e.g., this compound) is added to the cells at various concentrations.
-
The change in fluorescence intensity, which corresponds to the change in [Ca²⁺]i, is recorded over time.
4. Data Analysis:
-
The increase in [Ca²⁺]i is quantified by the change in fluorescence ratio (for ratiometric dyes like Fura-2) or intensity.
-
Concentration-response curves are generated, and the EC50 for calcium mobilization is calculated.
By employing these experimental approaches, researchers can effectively validate and quantify the α1-adrenergic mechanism of this compound and compare its pharmacological profile to that of other α1-agonists. This detailed understanding is crucial for the further development and application of this compound as a radioprotective agent.
References
- 1. US20220160623A1 - Use of alpha-2-adrenergic receptor agonists for improving vision - Google Patents [patents.google.com]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. The α1D-adrenergic receptor is expressed intracellularly and coupled to increases in intracellular calcium and reactive oxygen species in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Radioprotective Efficacy of Indralin and Mexamine in Canines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the radioprotective effects of two prominent radioprotectants, indralin and mexamine, with a specific focus on their application in canine models. The information presented herein is collated from various experimental studies to offer an objective overview of their performance, mechanisms of action, and experimental considerations.
Quantitative Efficacy: A Head-to-Head Comparison
Experimental data from studies on dogs demonstrates a significant difference in the radioprotective efficacy of this compound and mexamine. This compound has consistently shown a higher level of protection against lethal doses of radiation in canines compared to mexamine.
| Radioprotectant | Dose (mg/kg) | Route of Administration | Radiation Dose (Gy) | Survival Rate (%) | Reference |
| This compound | 5-30 | Intramuscular | Lethal | 90-100% | [1] |
| 10 | Intramuscular | 4 (Protons) | 50% | [2] | |
| 20 | Intramuscular | 4 (Protons) | 67.7% | [2] | |
| 40 | Intramuscular | 4 (Protons) | 67.7% | [2] | |
| Mexamine | 10 | Not Specified | Lethal | Ineffective | [3] |
| Effective doses in small animals | Not Specified | Lethal | Ineffective | [1] |
Mechanisms of Action: A Tale of Two Hypoxia Inducers
Both this compound and mexamine exert their radioprotective effects primarily by inducing hypoxia in radiosensitive tissues, thereby reducing the formation of damaging free radicals produced by ionizing radiation. However, the underlying pharmacological pathways differ significantly, which may account for their varied efficacy in dogs.
This compound: This compound is a direct α1-adrenergic agonist.[1] Its mechanism involves:
-
Vasoconstriction: this compound causes the constriction of peripheral blood vessels.
-
Increased Oxygen Consumption: Crucially, as an α1-adrenomimetic, it also stimulates tissue respiration, leading to a more profound state of hypoxia in critical tissues like bone marrow.[2] This dual action is believed to be a key reason for its high efficacy in larger animals like dogs.[2]
Mexamine: A derivative of serotonin, mexamine's primary radioprotective action is attributed to its vasoconstrictive properties, which reduce blood flow and oxygen supply to tissues.[3] However, studies suggest that the degree of hypoxia induced by mexamine alone is insufficient to provide significant protection in dogs, unlike in smaller animals.[1][3] The reduced effectiveness in larger animals is hypothesized to be due to a lower initial level of tissue respiration.[2]
Signaling Pathways
The signaling cascade initiated by this compound is well-characterized and central to its radioprotective function.
Caption: this compound's α1-adrenergic signaling pathway leading to tissue hypoxia.
The signaling pathway for mexamine is less specifically defined in the context of radioprotection beyond its general vasoconstrictive effects, which are mediated through serotonin receptors.
Experimental Protocols
While specific experimental details can vary, the following provides a generalized overview of the methodologies employed in canine radioprotection studies involving this compound and mexamine.
Animal Models
-
Species: Mongrel dogs have been frequently used in these studies.[2]
-
Health Status: Healthy adult dogs are typically selected for these experiments.
Drug Administration
-
Route: Intramuscular injection is a common route for this compound administration.[2]
-
Timing: The radioprotectant is generally administered shortly before irradiation, often within 5 to 15 minutes.
Irradiation
-
Source: Gamma radiation (e.g., from a ⁶⁰Co source) or high-energy protons are used to induce radiation injury.[2]
-
Dose: Lethal doses, often in the range of 4 Gy and above, are administered to assess the protective effects on survival.[2]
-
Exposure: Whole-body irradiation is the standard method of exposure.
Post-Irradiation Monitoring and Endpoints
-
Survival: The primary endpoint is typically the survival rate over a period of 30 to 60 days post-irradiation.
-
Hematological Analysis: Regular blood samples are collected to monitor key hematological parameters. This includes:
-
Total leukocyte count[2]
-
Platelet count
-
Erythrocyte count
-
Hemoglobin and hematocrit levels
-
-
Clinical Observations: Animals are closely monitored for clinical signs of acute radiation syndrome (ARS), which may include:
-
Vomiting and diarrhea
-
Lethargy and anorexia
-
Hemorrhagic symptoms
-
-
Pathomorphological Investigations: In some studies, surviving animals are euthanized after a long-term observation period (e.g., 4.5 years) for detailed post-mortem examination of organs and tissues.[2]
Caption: Generalized experimental workflow for canine radioprotection studies.
Conclusion
Based on the available experimental data in canines, this compound is a significantly more potent radioprotectant than mexamine. Its dual-action mechanism of inducing vasoconstriction and increasing tissue oxygen consumption appears to be more effective in establishing a profound hypoxic state in larger animals. While both agents operate on the principle of hypoxia-induced radioprotection, the nuanced pharmacological actions of this compound translate to a demonstrably superior survival advantage in dog models. Future research could further elucidate the precise molecular differences in their signaling pathways to guide the development of even more effective radioprotective agents for various applications.
References
- 1. (Open Access) [Functional activity of the testes of dogs exposed to chronic gamma irradiation over a 3-year course]. (1978) | Fedorova Nl | 3 Citations [scispace.com]
- 2. Comments on the mechanisms of action of radiation protective agents: basis components and their polyvalence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Indralin vs. Amifostine: A Comparative Guide to Radioprotective Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the radioprotective agents Indralin and Amifostine, focusing on their dose reduction factors (DRF) as determined in human-equivalent animal studies. The information is intended for researchers, scientists, and drug development professionals in the field of radiobiology and oncology.
Executive Summary
This compound, a direct α1-adrenomimetic, and Amifostine, a pro-drug that yields a free thiol metabolite, are two prominent radioprotective agents. Both have demonstrated significant efficacy in reducing the harmful effects of ionizing radiation in preclinical studies. This guide synthesizes available data on their dose reduction factors, mechanisms of action, and the experimental protocols used to evaluate them. While direct comparative studies are limited, this guide presents the existing evidence to aid in the objective assessment of these two compounds.
Comparative Efficacy: Dose Reduction Factor (DRF)
The Dose Reduction Factor (DRF) is a key metric for quantifying the protective effect of a radioprotective agent. It is the ratio of the radiation dose that causes a specific level of damage in a protected group to the dose that causes the same level of damage in an unprotected (control) group. A higher DRF indicates greater radioprotective efficacy.
This compound: Summary of Preclinical DRF Data
This compound has been studied in a variety of animal models, demonstrating consistent radioprotective effects. Its efficacy is attributed to the induction of hypoxia in radiosensitive tissues through its action as an α1-adrenergic agonist.
| Animal Model | Radiation Type/Target | Route of Administration | Dose Reduction Factor (DRF) | Reference(s) |
| Mice | γ-irradiation (local) | Intraperitoneal (IP) | 1.4 - 1.5 | |
| Mice | Fractionated γ-irradiation (local) | Intraperitoneal (IP) | 1.5 - 1.7 | |
| Mice | Local radiation injuries | Topical | 1.3 - 1.5 | |
| Rats | γ-irradiation (local, salivary glands) | Not Specified | 1.5 | |
| Dogs | γ-irradiation | Not Specified | Up to 3.0 |
Amifostine (WR-2721): Summary of Preclinical and Clinical DRF Data
Amifostine is a well-established cytoprotective agent, approved for specific clinical applications. Its radioprotective effect stems from the free radical scavenging activity of its active metabolite, WR-1065.
| Study Population | Radiation Type/Target | Route of Administration | Dose Reduction Factor (DRF) | Reference(s) |
| Mice | Whole-body γ-irradiation | Intraperitoneal (IP) | 1.91 | |
| Humans | Postoperative radiation (mucositis) | Intravenous (IV) | 1.37 |
Note: Direct comparison of DRF values between this compound and Amifostine should be approached with caution due to variations in experimental models, radiation protocols, and endpoints measured across different studies. One study noted that this compound has a more extensive therapeutic effect in dogs compared to aminothiols like Amifostine[1].
Mechanisms of Action
The radioprotective effects of this compound and Amifostine are achieved through distinct biological pathways.
This compound: α1-Adrenergic Agonism and Induced Hypoxia
This compound acts as a direct agonist of α1-adrenergic receptors, which are G-protein coupled receptors. This activation triggers a signaling cascade that leads to vasoconstriction and a subsequent reduction in blood flow to radiosensitive tissues. The resulting hypoxia makes the cells less susceptible to the damaging effects of ionizing radiation.
Amifostine: Free Radical Scavenging
Amifostine is a pro-drug that is dephosphorylated in tissues to its active metabolite, WR-1065. This free thiol is a potent scavenger of oxygen free radicals generated by the interaction of ionizing radiation with water molecules in cells. By neutralizing these reactive oxygen species (ROS), WR-1065 prevents damage to critical cellular components like DNA.
Experimental Protocols
The determination of DRF values relies on standardized animal models of radiation injury. Below is a generalized workflow for such studies.
Key Experimental Steps
-
Animal Model Selection: Commonly used models include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley). For studies requiring higher human equivalence, larger animals such as dogs and non-human primates are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a specified period before the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration:
-
This compound: Typically administered intraperitoneally or topically at a specified time before irradiation.
-
Amifostine: Usually administered intraperitoneally or intravenously prior to radiation exposure.
-
-
Irradiation:
-
Source: Cobalt-60 (γ-rays) or X-ray sources are commonly used.
-
Dose and Dose Rate: A range of radiation doses is delivered at a constant dose rate to establish a dose-response curve.
-
Targeting: Irradiation can be whole-body or localized to a specific area (e.g., a limb for local injury studies).
-
-
Endpoint Measurement:
-
Survival Studies: The primary endpoint is often 30-day survival (LD50/30).
-
Local Injury Assessment: For local radiation studies, endpoints can include skin reactions (erythema, desquamation, necrosis), tissue damage assessed histologically, or functional impairment.
-
-
DRF Calculation: The DRF is calculated by dividing the LD50/30 (or the dose for a specific grade of injury) of the drug-treated group by that of the control group. Statistical methods such as probit analysis are used to determine the LD50 values.
Conclusion
Both this compound and Amifostine have demonstrated significant radioprotective capabilities in preclinical models. This compound's mechanism of inducing tissue hypoxia via α1-adrenergic agonism presents a distinct approach compared to the free radical scavenging of Amifostine's active metabolite. The choice of a radioprotective agent for further development or specific applications will depend on various factors, including the radiation context (e.g., whole-body vs. localized exposure), desired therapeutic window, and potential side-effect profiles. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative efficacies.
References
Indralin's Protective Effects: A Cross-Species Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of indralin's protective effects across various species, supported by experimental data. The focus is on its well-documented radioprotective properties, with an exploration of its potential neuroprotective and cardioprotective roles based on its mechanism of action.
This compound, a potent alpha-1 adrenergic agonist, has been extensively studied for its radioprotective capabilities. Its mechanism of action, which involves inducing a state of temporary, controlled hypoxia in tissues, has shown significant efficacy in mitigating the harmful effects of ionizing radiation. This guide synthesizes the available preclinical data on this compound and compares its performance with other protective agents.
Radioprotective Efficacy: A Multi-Species Perspective
This compound has demonstrated a consistent radioprotective effect across a range of animal models, from rodents to non-human primates. The quantitative data on its effective doses (ED50), lethal doses (LD50), and therapeutic index (TI) are summarized below, offering a clear comparison of its efficacy and safety profile in different species.
Table 1: Cross-Species Comparison of this compound's Radioprotective Efficacy
| Species | Route of Administration | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (TI = LD50/ED50) | Citation(s) |
| Mice | Intramuscular | 21.9 | 520 | 23.7 | [1] |
| Rats | Intramuscular | - | - | 16.9 | [2] |
| Hamsters | Intramuscular | 50.7 | 900 | 17.8 | [1] |
| Guinea Pigs | Intramuscular | 28.8 | 740 | 25.6 | [1] |
| Dogs | Intramuscular | 6.0 | 187 | 31.1 | [1] |
| Rhesus Monkeys | Intramuscular | 77.3 | 800 | 10.3 | [3] |
Experimental Protocol: Animal Irradiation Studies
A typical experimental protocol for evaluating the radioprotective efficacy of this compound involves the following steps:
-
Animal Models: Male and female animals of a specific strain and age are used (e.g., Wistar rats, C57BL/6 mice, Rhesus macaques).
-
Drug Administration: this compound is administered via a specified route (e.g., intramuscularly) at various doses, typically 5-30 minutes before irradiation.
-
Irradiation: Animals are exposed to a lethal or sub-lethal dose of total-body gamma radiation (e.g., from a 60Co source) at a defined dose rate.
-
Observation: Post-irradiation, animals are monitored for a set period (e.g., 30-60 days) for survival rates, clinical signs of acute radiation syndrome (ARS), and hematopoietic recovery (e.g., leukocyte and platelet counts).
-
Data Analysis: The ED50, LD50, and Therapeutic Index are calculated to determine the efficacy and safety of the compound.
Comparison with Alternative Radioprotectants
This compound's performance has been compared to other radioprotective agents, primarily the aminothiol compounds amifostine and cystamine.
Table 2: Comparative Radioprotective Efficacy of this compound and Alternatives
| Compound | Species | Route of Administration | ED50 (mg/kg) | Therapeutic Index (TI) | Key Findings | Citation(s) |
| This compound | Dogs | Intramuscular | 6.0 | 31.1 | High TI, indicating a wide safety margin. | [1] |
| Monkeys | Intramuscular | 77.3 | 10.3 | Significant protection at lethal radiation doses. | [3] | |
| Amifostine | Mice | - | - | ~12 | Efficacy decreases in larger animals. | [4] |
| Dogs | - | - | ~3 | Lower TI compared to this compound in dogs. | [4] | |
| Cystamine | Mice | Intraperitoneal | - | 3.3 | Lower TI compared to this compound. | [4] |
| Rats | Intraperitoneal | 50 | - | Protective effect observed. | [5] | |
| Dogs | Intravenous | - | 1.2 | Very narrow therapeutic window in larger animals. | [4] |
Inferred Neuroprotective and Cardioprotective Effects
While direct experimental evidence for this compound's neuroprotective and cardioprotective effects is limited, its mechanism as an alpha-1 adrenergic agonist suggests potential benefits in these areas. Studies on other selective alpha-1A adrenergic receptor agonists, such as A61603, have shown promising results in preclinical models of neurological and cardiac damage.
Inferred Neuroprotective Potential:
Activation of alpha-1A adrenergic receptors has been linked to neuroprotective effects in models of ischemic and traumatic brain injury[6]. The proposed mechanisms include the preservation of ATP levels and a reduction in neuronal death under oxidative stress[6].
Inferred Cardioprotective Potential:
Similarly, alpha-1A adrenergic receptor stimulation has been shown to be cardioprotective[7][8]. The selective agonist A61603 has been demonstrated to protect against cardiomyocyte death and prevent doxorubicin-induced cardiotoxicity in mice[7].
Comparison with Established Neuroprotective and Cardioprotective Agents
For a comprehensive perspective, the inferred protective effects of this compound are compared with established agents in the fields of neuroprotection and cardioprotection.
Table 3: Comparison with Neuroprotective and Cardioprotective Drugs
| Protective Area | Alternative Drug | Mechanism of Action | Key Efficacy Data | Citation(s) |
| Neuroprotection | Riluzole | Inhibits glutamate release and blocks postsynaptic NMDA receptors. | Approved for amyotrophic lateral sclerosis (ALS). | [2][4] |
| Edaravone | Free radical scavenger. | Approved for acute ischemic stroke and ALS in several countries. | [9][10][11][12][13] | |
| Cardioprotection | Metoprolol | Selective beta-1 adrenergic receptor blocker. | Reduces mortality in patients with heart failure and after myocardial infarction. | [14][15][16][17][18] |
| Carvedilol | Non-selective beta-blocker and alpha-1 blocker. | Reduces mortality and hospitalizations in heart failure patients. | [19][20][21] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound stands out as a potent radioprotective agent with a favorable therapeutic index, particularly in larger animal models, when compared to traditional aminothiol-based protectors. While its efficacy in neuroprotection and cardioprotection requires direct experimental validation, its mechanism of action through alpha-1A adrenergic receptor agonism provides a strong rationale for its potential in these therapeutic areas. Further research into this compound's effects on the central nervous and cardiovascular systems is warranted to fully elucidate its protective capabilities. This guide serves as a foundational resource for researchers to understand the current landscape of this compound's protective effects and to inform the design of future comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. n.neurology.org [n.neurology.org]
- 5. Radioprotective and hemodynamic effects of WR-2721 and cystamine in rats: time course studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A critical assessment of edaravone acute ischemic stroke efficacy trials: is edaravone an effective neuroprotective therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Carvedilol | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
evaluating the superiority of indralin over other radioprotectors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Indralin's performance against other radioprotective agents, supported by experimental data. We delve into its mechanism of action, efficacy across different models, and provide detailed experimental protocols for key assays.
This compound, a promising radioprotective agent, has demonstrated significant efficacy in mitigating the harmful effects of ionizing radiation. This guide offers a comprehensive evaluation of its superiority over other established radioproteitors like amifostine and mexamine, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.
Comparative Efficacy of Radioprotectors
The radioprotective potential of a compound is primarily assessed by its ability to increase the survival rate of irradiated subjects and its therapeutic index (TI), which is the ratio of the toxic dose to the effective dose. The Dose Reduction Factor (DRF) is another critical parameter, indicating the factor by which the radiation dose can be increased in the presence of the protector to achieve the same biological effect as a lower dose without the protector.
| Radioprotector | Animal Model | Dose Reduction Factor (DRF) | Therapeutic Index (TI) | Survival Rate (%) | Citation |
| This compound | Mice | 1.4 - 1.7 | 23.7 | High | [1] |
| Rats | - | 16.9 | High | [1] | |
| Hamsters | - | 17.8 | High | [1] | |
| Guinea Pigs | - | 25.6 | High | [1] | |
| Dogs | - | 31.1 | 90-100 | [1] | |
| Monkeys | - | 10 | 83.3 (at 120 mg/kg) | [2][3] | |
| Amifostine | Mice | ~1.3 - 2.7 | ~3 - 12 | Variable | [1] |
| Dogs | - | 3 | - | [1] | |
| Mexamine | Dogs | Ineffective at doses effective in small animals | - | Low | [1] |
Mechanism of Action: The Hypoxia Connection
This compound's primary mechanism of action involves the induction of transient, controlled hypoxia in healthy tissues. It acts as a direct alpha-1 adrenergic agonist, leading to vasoconstriction and a temporary reduction in blood flow and oxygen supply to radiosensitive organs. This state of reduced oxygen tension makes the cells less susceptible to the damaging effects of radiation-induced free radicals.
The alpha-1 adrenergic signaling pathway is central to this process. The binding of this compound to the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
30-Day Survival Study in Irradiated Animals
This protocol is a standard method for evaluating the efficacy of a radioprotector.
Procedure:
-
Animal Acclimatization: Healthy, adult animals (e.g., C57BL/6 mice, 8-10 weeks old) are acclimatized to the laboratory conditions for at least one week before the experiment.[4][5]
-
Group Allocation: Animals are randomly assigned to different experimental groups:
-
Control (no treatment, no irradiation)
-
Irradiation alone (vehicle administration followed by irradiation)
-
Radioprotector + Irradiation (e.g., this compound administered at a specific dose and time before irradiation)
-
-
Drug Administration: The radioprotector or vehicle is administered via the appropriate route (e.g., intraperitoneal injection).
-
Irradiation: Animals are subjected to a lethal dose of whole-body irradiation from a calibrated source (e.g., 137Cs or 60Co gamma-ray source).
-
Post-Irradiation Monitoring: For 30 days, animals are monitored daily for survival.[4] Body weight and clinical signs of radiation sickness (e.g., lethargy, ruffled fur, diarrhea) are recorded.[4][6]
-
Data Analysis: Survival data are plotted using Kaplan-Meier survival curves, and statistical significance between groups is determined using tests like the log-rank test.
Measurement of Tissue Hypoxia
Assessing the degree of tissue hypoxia induced by a radioprotector is crucial to understanding its mechanism of action. Two common methods are pimonidazole adduct immunohistochemistry and the use of polarographic needle electrodes.
Pimonidazole Adduct Immunohistochemistry Protocol:
Pimonidazole is a 2-nitroimidazole compound that forms adducts with proteins in hypoxic cells (pO2 < 10 mmHg). These adducts can be detected using specific antibodies.[7][8][9]
Procedure:
-
Pimonidazole Administration: Pimonidazole hydrochloride is dissolved in sterile saline and injected into the animals (e.g., intravenously).[7]
-
Tissue Collection: After a specific circulation time (e.g., 60-90 minutes), animals are euthanized, and the tissues of interest (e.g., spleen, bone marrow) are collected.[7]
-
Tissue Processing: Tissues are either snap-frozen in liquid nitrogen or fixed in formalin and embedded in paraffin.[7]
-
Immunohistochemistry:
-
Tissue sections are prepared and incubated with a primary antibody specific for pimonidazole adducts.
-
A secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., horseradish peroxidase) is then applied.
-
The sections are visualized under a microscope to identify and quantify the hypoxic regions.[7][9]
-
Polarographic Needle Electrode Measurement:
This technique directly measures the partial pressure of oxygen (pO2) in tissues using a small electrode.[10][11][12][13][14]
Procedure:
-
Animal Preparation: The animal is anesthetized, and the tissue of interest is exposed.
-
Electrode Insertion: A calibrated polarographic needle electrode is carefully inserted into the tissue.[11][14]
-
Data Acquisition: The electrode measures the electrical current generated by the reduction of oxygen, which is proportional to the pO2. Continuous or intermittent readings are taken to map the oxygen distribution within the tissue.[10][11]
-
Data Analysis: The pO2 values are recorded and analyzed to determine the extent and duration of hypoxia induced by the radioprotector.
Conclusion
The available data strongly suggest that this compound holds a superior position among the evaluated radioprotectors. Its high therapeutic index, particularly in larger animal models, and significant survival benefits underscore its potential as a potent agent for mitigating radiation-induced damage. The well-defined mechanism of action, centered around the induction of transient tissue hypoxia via the alpha-1 adrenergic pathway, provides a solid foundation for its further development and clinical translation. The detailed experimental protocols provided in this guide are intended to facilitate further research and comparative studies in the field of radioprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective effect and the therapeutic index of this compound in juvenile rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delayed effects of radiation exposure in a C57L/J mouse model of partial body irradiation with ~2.5% bone marrow shielding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Delayed effects of radiation exposure in a C57L/J mouse model of partial body irradiation with ~2.5% bone marrow shielding [frontiersin.org]
- 6. Mouse Irradiation | Animals in Science [queensu.ca]
- 7. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Staining Hypoxic Areas of Frozen and FFPE Tissue Sections with Hypoxyprobe™ | Springer Nature Experiments [experiments.springernature.com]
- 10. users.ox.ac.uk [users.ox.ac.uk]
- 11. medicaljournalssweden.se [medicaljournalssweden.se]
- 12. Measurement of Oxygen - Regulation of Tissue Oxygenation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Oxygen tension in human tumours measured with polarographic needle electrodes and its relationship to vascular density, necrosis and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polarographic Electrode Measures of Cerebral Tissue Oxygenation: Implications for Functional Brain Imaging [mdpi.com]
Indralin Demonstrates Significant Survival Advantage in Preclinical Radiation Studies
A comprehensive analysis of preclinical data reveals that Indralin, an α1-adrenoreceptor agonist, significantly improves survival rates in animal models exposed to lethal doses of radiation. Comparative studies suggest this compound's radioprotective efficacy, particularly in larger animal models, may offer advantages over some existing radioprotectants. This guide provides a detailed comparison of this compound with other agents, supported by experimental data, and outlines typical protocols for such research.
This compound's primary mechanism of action involves the induction of transient hypoxia in radiosensitive tissues. By activating α1-adrenergic receptors, this compound constricts precapillary blood vessels, reducing blood flow and oxygen supply to critical organs like the bone marrow and spleen. This temporary hypoxic state makes these tissues less susceptible to the damaging effects of ionizing radiation.
Comparative Efficacy: Survival Rates and Therapeutic Index
Preclinical studies in various animal models, including mice, rats, dogs, and monkeys, have consistently demonstrated this compound's ability to increase survival after radiation exposure.
Survival Rate Analysis
A key study in juvenile rhesus monkeys subjected to a lethal dose of gamma irradiation (6.8 Gy) showed a dose-dependent increase in survival with this compound treatment. Intramuscular administration of 120 mg/kg of this compound 5 minutes before irradiation resulted in an 83.3% survival rate (five out of six monkeys), a stark contrast to the 0% survival in the control group (zero out of ten monkeys). A lower dose of 80 mg/kg still offered a 50% survival rate.
| Treatment Group | Dose (mg/kg) | Radiation Dose (Gy) | Animal Model | Survival Rate (%) |
| This compound | 120 | 6.8 | Rhesus Monkey | 83.3% |
| This compound | 80 | 6.8 | Rhesus Monkey | 50.0% |
| Control | - | 6.8 | Rhesus Monkey | 0.0% |
In comparative studies with other agents in dogs, this compound has shown superior performance. For instance, at a dose of 30 mg/kg, this compound protected 100% of dogs from a lethal 3.8 Gy dose of radiation, while mexamine at the same dose showed only a 14.3% survival rate, equivalent to the control group.
| Treatment Group | Dose (mg/kg) | Radiation Dose (Gy) | Animal Model | 60-day Survival (%) |
| This compound | 30 | 3.8 | Dog | 100.0% |
| Mexamine | 30 | 3.8 | Dog | 14.3% |
| Control | - | 3.8 | Dog | 14.3% |
Therapeutic Index Comparison
The therapeutic index (TI), the ratio of the maximum tolerated dose to the effective dose, is a critical measure of a drug's safety. This compound exhibits a favorable TI that, unlike some other radioprotectants, does not significantly decrease in larger animals. This suggests a potentially better safety profile for this compound in clinical applications.
| Radioprotectant | Animal Model | Therapeutic Index (TI) |
| This compound | Mouse | 23.7 |
| Rat | 16.9 | |
| Dog | 31.1 | |
| Cystamine | Mouse | 3.3 |
| Rat | 2.1 | |
| Dog | 1.2 | |
| Amifostine | Mouse | 12.0 |
| Dog | 3.0 |
Mechanism of Action: The α1-Adrenergic Signaling Pathway
This compound's radioprotective effect is initiated by its binding to α1-adrenergic receptors on the surface of smooth muscle cells in blood vessels. This triggers a signaling cascade that leads to vasoconstriction and reduced blood flow.
Caption: this compound's α1-adrenergic signaling pathway leading to radioprotection.
Experimental Protocols for Evaluating Radioprotectants
The evaluation of radioprotective agents like this compound follows a standardized set of experimental protocols designed to assess their efficacy and safety in animal models.
Animal Model Selection and Acclimatization
-
Species: Common models include mice (e.g., C57BL/6, BALB/c), rats (e.g., Sprague-Dawley), and for larger animal studies, dogs (e.g., Beagles) and non-human primates (e.g., Rhesus macaques).
-
Acclimatization: Animals are acclimated to the laboratory environment for at least one week prior to the experiment to minimize stress-related variables. They are housed in controlled conditions with regulated temperature, humidity, and light-dark cycles, and have ad libitum access to food and water.
Drug Administration and Irradiation
-
Drug Formulation: this compound is typically dissolved in a sterile vehicle such as saline or distilled water.
-
Administration: The route of administration (e.g., intramuscular, intravenous, oral) and the timing relative to irradiation are critical parameters. For this compound, administration is typically 5-30 minutes prior to radiation exposure.
-
Irradiation: Animals are exposed to a predetermined dose of total body irradiation (TBI) from a source such as Cobalt-60 or a linear accelerator. The dose is usually chosen to be a lethal dose that causes death in a significant portion of the control group within 30 days (e.g., LD50/30 or LD90/30).
Post-Irradiation Observation and Data Collection
-
Survival Monitoring: Animals are monitored daily for a period of 30 to 60 days for survival. The date of death for each animal is recorded.
-
Clinical Observations: Daily observations include monitoring for signs of radiation sickness such as weight loss, lethargy, ruffled fur, and diarrhea.
-
Hematological Analysis: Blood samples are collected at regular intervals to assess the impact on hematopoietic tissues. Key parameters include white blood cell (WBC), red blood cell (RBC), and platelet counts.
Statistical Analysis
-
Survival Curves: Kaplan-Meier survival curves are generated to visualize the survival data, and statistical significance between treatment groups is determined using tests such as the log-rank test.
-
Dose Reduction Factor (DRF): The DRF is calculated as the ratio of the radiation dose causing a specific level of lethality (e.g., LD50) in the drug-treated group to that in the control group. A DRF greater than 1 indicates a protective effect.
Caption: A typical experimental workflow for evaluating radioprotective agents.
Other Alternatives and Future Directions
While this compound shows considerable promise, other radioprotective agents have been and are currently being investigated.
-
Amifostine (WR-2721): This is one of the few FDA-approved radioprotectants for specific clinical applications, such as reducing xerostomia in patients undergoing radiation therapy for head and neck cancer. However, its use is limited by side effects like hypotension and nausea, and a reduced therapeutic index in larger animals. Human clinical trials have shown that amifostine does not negatively impact survival or progression-free survival in patients receiving radiotherapy.[1]
-
Cystamine and Cysteamine: These are aminothiol compounds that act as free radical scavengers. While effective in some contexts, their therapeutic index is significantly lower than that of this compound, particularly in larger animals, and they can be associated with higher toxicity.
The development of new and improved radioprotectants is an ongoing area of research. The favorable preclinical data for this compound, especially its consistent therapeutic index across different animal sizes, warrants further investigation and consideration for potential clinical development. Future studies should focus on direct, head-to-head comparisons with other leading radioprotectants under standardized conditions to fully elucidate its relative advantages and disadvantages.
References
A Comparative Review of the Pharmacokinetics of Indralin and Amifostine as Radioprotectants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of two notable radioprotectants: indralin and amifostine. While amifostine has been extensively studied and its pharmacokinetic profile is well-documented, publicly available, detailed quantitative pharmacokinetic data for this compound is limited. This guide, therefore, presents a comprehensive summary of the available information, highlighting the well-characterized profile of amifostine and contrasting it with the current understanding of this compound's mechanism and effects.
Executive Summary
Radioprotectants are compounds designed to mitigate the harmful effects of ionizing radiation on living tissue. Understanding their pharmacokinetic profiles—how they are absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing their efficacy and safety. This guide focuses on two such agents:
-
This compound: An alpha-1 adrenergic agonist that is thought to confer radioprotection by inducing transient hypoxia in tissues, thereby reducing the formation of radiation-induced reactive oxygen species.
-
Amifostine (WR-2721): A phosphorothioate prodrug that is metabolized to the active free thiol, WR-1065. This active metabolite is a potent scavenger of free radicals and is believed to protect normal tissues from the damaging effects of radiation.
While both agents have demonstrated radioprotective effects, their mechanisms of action and, consequently, their pharmacokinetic characteristics differ significantly. The following sections provide a detailed comparison based on the available scientific literature.
Quantitative Pharmacokinetic Data
A significant disparity exists in the availability of quantitative pharmacokinetic data between amifostine and this compound. Amifostine and its active metabolite, WR-1065, have been the subject of numerous pharmacokinetic studies in both preclinical models and human clinical trials. In contrast, specific pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not well-documented in the accessible scientific literature.
Amifostine and WR-1065 Pharmacokinetics
The pharmacokinetic profile of amifostine is characterized by its rapid conversion to the active metabolite, WR-1065. The parent drug has a very short half-life, while the active form has a longer duration of action, allowing for effective radioprotection.
| Parameter | Amifostine (WR-2721) | WR-1065 (Active Metabolite) | Species | Administration | Dosage | Reference |
| Half-life (t½) | ~0.8 h (final phase) | ~7.3 h (final phase) | Human | IV Infusion | 740 or 910 mg/m² | [1] |
| Clearance (CL) | 107 L/h | 30.1 L/h | Human (Pediatric) | IV Infusion | 600 mg/m² | [2] |
| Volume of Distribution (Vd) | 5.62 L | - | Human (Pediatric) | IV Infusion | 600 mg/m² | [2] |
| Tmax | 5-15 min (for WR-1065) | 5-15 min | Mouse | IV Injection | 500 mg/kg | [3] |
Note: The data presented is a summary from different studies and may vary depending on the patient population, analytical methods, and study design.
This compound Pharmacokinetics
As of the latest review of scientific literature, specific quantitative pharmacokinetic parameters for this compound are not publicly available. Research on this compound has predominantly focused on its radioprotective efficacy and mechanism of action. Studies have indicated that its protective effect can last for up to one hour after oral administration, but detailed data on its absorption, distribution, metabolism, and excretion are lacking.
Mechanism of Action Signaling Pathways
The distinct mechanisms of action of this compound and amifostine are central to their differing pharmacokinetic and pharmacodynamic properties.
Caption: this compound's proposed mechanism of radioprotection.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Indralin
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with indralin. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a potent α1-adrenergic agonist investigated for its radioprotective properties, requires meticulous handling and disposal protocols. This guide outlines the necessary personal protective equipment (PPE), detailed operational procedures, and compliant disposal plans to support the safe and effective use of this compound in a research setting.
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is a pharmacologically active substance, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various stages of handling.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant disposable gown- Two pairs of nitrile gloves (outer pair with extended cuffs)- Disposable shoe covers- Safety goggles (if not using a full-face respirator) |
| Solution Preparation | - Chemical fume hood- Lab coat- Nitrile gloves- Safety glasses with side shields |
| Administration (in vivo) | - Lab coat- Nitrile gloves- Safety glasses |
| Spill Cleanup | - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant disposable gown- Two pairs of nitrile gloves (outer pair with extended cuffs)- Chemical-resistant boot covers- Absorbent materials and appropriate cleaning agents |
| Waste Disposal | - Lab coat- Heavy-duty nitrile or rubber gloves- Safety glasses |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and preventing contamination. The following diagram illustrates the key stages of handling this compound within a laboratory setting.
Experimental Protocol: Preparation of a 2.5% this compound Solution for In Vivo Studies
The following protocol is a general guideline for the preparation of an this compound solution for administration in animal models, based on procedures described in published research.[1] Researchers must adapt this protocol to their specific experimental needs and institutional safety guidelines.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile water for injection, saline)
-
Sterile vials
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile filters and syringes
Procedure:
-
Preparation: Don all required PPE for handling potent compounds. Perform all manipulations within a certified chemical fume hood.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the required amount of this compound powder into the vial.
-
Dissolving: Add the appropriate volume of the sterile vehicle to the vial to achieve a 2.5% (25 mg/mL) concentration.
-
Mixing: Securely cap the vial and vortex until the this compound is completely dissolved.
-
Sterilization: If required for the experimental route of administration, sterile-filter the solution into a new sterile vial using a 0.22 µm syringe filter.
-
Labeling: Clearly label the vial with the compound name, concentration, date of preparation, and appropriate hazard warnings.
-
Storage: Store the prepared solution as recommended for the compound's stability, typically in a cool, dark place.
Mechanism of Action: α1-Adrenergic Signaling Pathway
This compound exerts its effects as a direct α1-adrenergic agonist. This means it binds to and activates α1-adrenergic receptors, which are G protein-coupled receptors. The activation of these receptors initiates a signaling cascade that leads to various physiological responses, including vasoconstriction and increased tissue oxygen consumption, which are thought to contribute to its radioprotective effects.
The following diagram illustrates the simplified signaling pathway initiated by an α1-adrenergic agonist like this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gowns, gloves, shoe covers), contaminated lab supplies (e.g., weighing paper, pipette tips), and empty stock containers must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused or expired this compound solutions, as well as contaminated solvents, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container.
Disposal Procedure:
All waste generated from the handling of this compound must be treated as hazardous pharmaceutical waste. Disposal should be carried out through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
By adhering to these stringent safety and handling protocols, research institutions can ensure the well-being of their personnel while advancing scientific knowledge in the development of novel therapeutic agents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
